1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Description
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h3-4,7,10,13-14,16H,2,5-6,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFAVCGSKZBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Tetralin-Substituted Pentanol Derivatives: A Technical Guide
As drug discovery programs increasingly target complex biological interfaces, the demand for privileged scaffolds that balance conformational rigidity with tunable physicochemical properties has surged. Tetralin (1,2,3,4-tetrahydronaphthalene) is a classic bicyclic hydrocarbon that provides a unique hybrid of aromatic and aliphatic characteristics. When functionalized with a pentanol moiety, the resulting tetralin-substituted pentanol derivatives offer a highly versatile pharmacophore.
This whitepaper provides an in-depth analysis of the physicochemical properties of these derivatives, exploring their structural nuances, structure-property relationships (SPR), and the rigorous experimental workflows required for their characterization.
The Tetralin-Pentanol Pharmacophore in Drug Discovery
Unsubstituted tetralin is a colorless, lipophilic liquid synthesized via the catalytic hydrogenation of naphthalene[1]. It is widely utilized in medicinal chemistry to conformationally restrict flexible molecules, serving as a core structural motif in dopaminergic ligands, serotonergic agents, and various anticancer drugs ([2]). For instance, 2-substituted tetralin derivatives have been successfully employed as conformationally restricted analogs of neuroleptic butyrophenones ([3]).
By attaching a 5-carbon aliphatic chain terminating in a primary alcohol (pentanol), chemists create a bifunctional molecule. The tetralin core anchors the molecule in hydrophobic binding pockets, while the flexible pentanol linker projects the terminal hydroxyl group—a critical hydrogen bond donor (HBD) and acceptor (HBA)—into solvent-exposed regions or polar sub-pockets of a target receptor.
Structural and Physicochemical Profiling
The addition of the pentanol chain fundamentally alters the physicochemical landscape of the tetralin core. Unsubstituted tetralin has a boiling point of 207.5 °C, a melting point of -35.8 °C ([4]), and a baseline LogP of 3.78 with a Topological Polar Surface Area (TPSA) of 0 Ų ([5]).
When the pentanol group is introduced, the molecular weight increases, and the physicochemical properties shift predictably:
-
Lipophilicity (LogP): The aliphatic chain increases the hydrophobic volume, pushing the LogP into the 4.4–4.7 range, making these compounds highly lipophilic and well-suited for blood-brain barrier (BBB) penetration.
-
Polar Surface Area (PSA): The terminal hydroxyl group contributes exactly 20.2 Ų to the TPSA. This low TPSA ensures excellent passive membrane permeability.
-
Aqueous Solubility: The large hydrophobic surface area of the tetralin-pentyl system severely restricts intrinsic aqueous solubility, typically rendering these compounds poorly soluble (< 25 µg/mL at pH 7.4) and necessitating advanced formulation strategies.
Quantitative Property Summary
The table below summarizes the calculated and predicted physicochemical properties of key positional isomers of tetralin-pentanol derivatives.
| Derivative Isomer | Substitution Site | Predicted LogP | TPSA (Ų) | Est. Aqueous Sol. (µg/mL) | pKa (Alcohol) |
| 5-(Tetralin-1-yl)pentan-1-ol | C1 (Aliphatic, Chiral) | 4.62 | 20.2 | ~12.5 | 15.2 |
| 5-(Tetralin-2-yl)pentan-1-ol | C2 (Aliphatic, Chiral) | 4.58 | 20.2 | ~15.0 | 15.2 |
| 5-(Tetralin-5-yl)pentan-1-ol | C5 (Aromatic) | 4.45 | 20.2 | ~18.2 | 15.1 |
| 5-(Tetralin-6-yl)pentan-1-ol | C6 (Aromatic) | 4.41 | 20.2 | ~20.1 | 15.1 |
Note: Substitution on the saturated ring (C1, C2) introduces a chiral center, which can drastically alter the 3D conformation and crystal packing, thereby affecting the solid-state solubility compared to the planar aromatic substitutions (C5, C6).
Experimental Workflows for Physicochemical Characterization
To accurately profile these highly lipophilic, slightly amphiphilic molecules, standard assays must be heavily optimized. Below are the self-validating protocols designed specifically for tetralin-pentanol derivatives.
Fig 1: Physicochemical characterization workflow for tetralin-pentanol derivatives.
Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Expertise & Causality: Kinetic solubility assays (e.g., solvent-shift methods using DMSO) frequently overestimate the solubility of highly lipophilic compounds due to transient supersaturation and the formation of nano-aggregates. The thermodynamic shake-flask method ensures the system reaches the lowest-energy crystalline state.
Self-Validating Mechanism: The protocol uses a 48-hour equilibration period with a secondary sampling at 72 hours. If the concentration variance between 48h and 72h is < 5%, thermodynamic equilibrium is validated.
-
Preparation: Add an excess of the solid tetralin-pentanol derivative (approx. 2 mg) to a borosilicate glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4). Note: Avoid plastic microcentrifuge tubes, as the lipophilic tetralin core will partition into the polymer matrix, skewing results.
-
Equilibration: Seal the vial and agitate continuously at 300 rpm on an orbital shaker at a strictly controlled 25.0 ± 0.5 °C for 48 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory; standard nylon or cellulose filters will non-specifically bind the compound, leading to false-negative solubility readings.
-
Quantification: Dilute the filtrate in the HPLC mobile phase and analyze via HPLC-UV at 210 nm (targeting the aromatic ring absorption) against a standard calibration curve prepared in methanol.
Protocol 2: Lipophilicity (LogP) Determination via RP-HPLC
Expertise & Causality: Traditional shake-flask octanol-water partitioning is notoriously unreliable for amphiphilic molecules. The hydrophobic tetralin core and hydrophilic hydroxyl tail can act as a weak surfactant, causing micro-emulsions in the biphasic system. Reversed-Phase HPLC (RP-HPLC) bypasses this physical limitation by correlating chromatographic retention directly with lipophilicity.
Self-Validating Mechanism: The system is calibrated using a homologous series of reference standards. The linearity of the calibration curve (
-
Column Selection: Utilize a high-carbon-load C18 stationary phase (e.g., 50 × 4.6 mm, 3 µm) to accurately mimic the hydrophobic environment of biological lipid bilayers.
-
Mobile Phase Setup: Prepare an isocratic flow of Methanol/Water (70:30 v/v) buffered with 10 mM ammonium acetate to suppress any secondary silanol interactions.
-
System Calibration: Inject a reference mixture of known LogP standards (e.g., toluene, naphthalene, biphenyl, phenanthrene). Calculate the capacity factor (
) for each standard using the equation , where is the dead time determined by a uracil injection. Plot against literature LogP values. -
Sample Measurement: Inject the tetralin-pentanol sample. Record its retention time (
) and calculate its . -
Extrapolation: Interpolate the sample's LogP directly from the validated calibration curve.
Conclusion
Tetralin-substituted pentanol derivatives represent a powerful class of intermediates and active pharmaceutical ingredients. Their physicochemical profile—characterized by high lipophilicity, low polar surface area, and restricted aqueous solubility—demands rigorous, artifact-free analytical techniques. By employing thermodynamic shake-flask methodologies and RP-HPLC-based LogP profiling, researchers can generate the high-fidelity data necessary to drive successful Structure-Property Relationship (SPR) optimization and downstream formulation.
References
-
1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2 Source: OECD SIDS URL:[Link]
-
Tetralin | C10H12 | CID 8404 Source: PubChem - NIH URL:[Link]
-
Tetralin including anticancer drugs Source: ResearchGate URL:[Link]
-
2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs Source: PubMed - NIH URL:[Link]
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Weight and Formula Calculation for Tetrahydronaphthalene Alcohols: A Technical Guide for Drug Discovery
Executive Summary
Tetrahydronaphthalene alcohols (commonly known as tetralols) represent a critical class of bicyclic compounds utilized extensively as chiral building blocks and pharmacophores in modern drug discovery. From the synthesis of beta-blockers to the development of novel neuroprotective agents, the structural integrity of the tetralin core is paramount. This whitepaper provides a rigorous framework for calculating the molecular weight and formula of tetrahydronaphthalene alcohols, coupled with the empirical, self-validating analytical protocols required to verify these metrics in a laboratory setting.
Chemical Ontology and Pharmacophore Relevance
The foundational structure of a tetrahydronaphthalene alcohol consists of a partially saturated naphthalene ring system (tetralin) substituted with at least one hydroxyl group. The positioning of this hydroxyl group—most commonly at the 1-position (1-tetralol) or 2-position (2-tetralol)—dictates the molecule's stereochemistry and reactivity.
In drug development, the tetralol scaffold is frequently functionalized to modulate binding affinity and lipophilicity. For instance, amination of the tetralin core yields derivatives like 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol, which are actively investigated for their antioxidant and anticancer properties 1.
Structural derivation pipeline of tetrahydronaphthalene alcohols for drug discovery.
Theoretical Framework: Formula and Molecular Weight Calculation
Before empirical validation can occur, researchers must establish the theoretical stoichiometric baseline of the target molecule.
Base Calculation for Unsubstituted Tetralols
The parent hydrocarbon, tetralin, has the molecular formula
To calculate the standard molecular weight (MW):
-
Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 148.205 g/mol
For high-resolution mass spectrometry (HRMS), the exact mass (calculated using the most abundant isotopes:
-
Exact Mass = (10 × 12.0000) + (12 × 1.007825) + (1 × 15.994915) = 148.0888 Da 4.
Quantitative Data Summary
The following table summarizes the calculated properties of standard tetralols and a highly functionalized derivative used in medicinal chemistry.
| Compound Name | IUPAC Nomenclature | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | XLogP3 |
| 1-Tetralol | 1,2,3,4-tetrahydronaphthalen-1-ol | 148.20 | 148.0888 | 1.8 | |
| 2-Tetralol | 1,2,3,4-tetrahydronaphthalen-2-ol | 148.20 | 148.0888 | 2.3 | |
| Aminomethyl-tetralol | 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 177.24 | 177.1154 | N/A |
Empirical Validation: Self-Validating Analytical Systems
Theoretical calculations are biologically meaningless without empirical validation. In drug discovery, the confirmation of a synthesized tetralol's molecular weight relies on Mass Spectrometry (MS).
We employ a self-validating system design for this workflow. A protocol is self-validating when the theoretical inputs (calculated formula and exact mass) predict a highly specific multi-dimensional output (the isotopic envelope and fragmentation pattern). If the empirical data matches the prediction, the system internally confirms both the identity and the purity of the compound. Any deviation beyond instrumental error margins immediately flags structural impurities, forcing a recalibration of the theoretical formula.
Self-validating mass spectrometry workflow for empirical molecular weight verification.
Standardized Experimental Protocol: Mass Spectrometric Validation
To bridge the gap between theoretical molecular weight and physical reality, the following step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) methodology must be executed. This protocol is optimized for unsubstituted and lightly substituted tetrahydronaphthalene alcohols 5.
Step 1: Analyte Solubilization and Preparation
-
Action: Dissolve 1.0 mg of the synthesized tetralol in 1.0 mL of 100% HPLC-grade acetonitrile. Adjust the sample to contain 0.1% Trifluoroacetic acid (TFA) if utilizing an LC-MS alternative.
-
Causality: Tetralols possess a hydrophobic tetralin core and exhibit poor aqueous solubility. Using 100% acetonitrile prevents analyte precipitation and catastrophic signal loss during injection. The addition of 0.1% TFA acts as an ion-pairing agent and proton donor, suppressing unwanted secondary interactions in the column while driving the equilibrium toward the protonated molecular ion
during ionization.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL of the prepared solution into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 5% phenyl methyl siloxane). Program the oven from 80°C to 250°C at 10°C/min.
-
Causality: Unsubstituted tetralols (MW 148.20 g/mol ) are highly volatile. A non-polar stationary phase separates stereoisomers (such as distinguishing 1-tetralol from 2-tetralol) strictly based on their boiling points and subtle hydrophobic interactions, ensuring that the mass analyzer receives a pure, homogenous peak.
Step 3: Electron Impact (EI) Ionization
-
Action: Subject the eluent to Electron Impact ionization at exactly 70 eV.
-
Causality: We utilize 70 eV because it represents the standard ionization energy where the de Broglie wavelength of the bombarding electron matches the bond lengths of typical organic molecules, maximizing energy transfer. This ensures reproducible fragmentation—specifically the diagnostic loss of
(yielding an 130 fragment)—while preserving a detectable molecular ion ( , 148) for absolute weight confirmation.
Step 4: Data Acquisition and Isotopic Validation
-
Action: Record the mass spectrum across an
range of 50 to 300. Compare the observed and peak intensities against the theoretical calculation. -
Causality: The theoretical formula
dictates that the peak (at 149) should be approximately 11% the intensity of the peak (at 148), driven primarily by the 1.1% natural abundance of multiplied by the 10 carbon atoms. If the empirical ratio matches this 11% threshold, the system self-validates the formula. If the peak is unexpectedly high, it immediately flags a contamination or unintended halogenation (e.g., the presence of ), proving the robustness of the validation loop.
References
- 1-Tetralol, (S)
- Source: nih.
- Source: benchchem.
- Source: ontosight.
- Source: siu.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. 1-Tetralol, (S)- | C10H12O | CID 7058029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydro-1-naphthol | 529-33-9 | Benchchem [benchchem.com]
- 5. Protocols | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]
Stereochemical Configuration of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol: A Technical Guide to Elucidation and Synthesis
Executive Summary
The compound 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol (CAS: 1340442-28-5) represents a highly versatile chiral building block utilized in the development of complex pharmacophores, CNS-active agents, and advanced fragrance compounds. Featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core coupled to a 2-hydroxypentyl side chain, the molecule possesses two distinct stereocenters. The precise spatial arrangement of these centers dictates the molecule's target binding affinity, metabolic stability, and physicochemical profile.
This whitepaper provides an authoritative framework for researchers and drug development professionals to elucidate, assign, and synthesize the specific stereoisomers of this compound. By integrating conformational dynamics with advanced NMR techniques and self-validating experimental protocols, this guide ensures absolute stereochemical control during lead optimization and scale-up.
Stereochemical Architecture & Conformational Dynamics
Stereocenter Identification
The molecular architecture of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol contains two chiral centers:
-
C1 of the tetralin ring : The point of attachment for the pentyl chain.
-
C2' of the pentyl chain : The carbinol carbon bearing the secondary hydroxyl group.
Because there are two stereocenters, the compound exists as four distinct stereoisomers, forming two diastereomeric pairs:
-
Pair 1 (Anti) : (1R, 2'R) and (1S, 2'S)
-
Pair 2 (Syn) : (1R, 2'S) and (1S, 2'R)
Tetralin Ring Conformation
To accurately assign relative stereochemistry, one must first understand the conformational behavior of the tetralin scaffold. The saturated alicyclic ring of tetralin predominantly adopts a half-chair conformation [1][2].
In this half-chair state, substituents at the C1 position can occupy either a pseudo-axial or pseudo-equatorial orientation. Due to severe 1,3-diaxial steric clashes with the protons at C3, the bulky 2-hydroxypentyl group strongly favors the pseudo-equatorial position[3]. This conformational anchoring is critical; it restricts the rotational degrees of freedom around the C1–C1' bond, making the interproton distances highly predictable and allowing for reliable relative stereochemical assignment via Nuclear Overhauser Effect (NOE) spectroscopy.
Analytical Methodologies for Stereochemical Elucidation
Relative Configuration via 2D NOESY NMR
The relative configuration (syn vs. anti) between the C1 and C2' stereocenters is determined using 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Because the pentyl chain is conformationally restricted by the pseudo-equatorial preference of the tetralin ring, the spatial proximity between the C1 proton (H1) and the C2' proton (H2') differs significantly between diastereomers. Strong NOE cross-peaks indicate a syn relationship, whereas weak or absent cross-peaks suggest an anti relationship.
Absolute Configuration via Mosher's Ester Analysis
To assign the absolute configuration of the C2' secondary alcohol, the Mosher's ester method is the gold standard[4][5]. This technique involves derivatizing the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric esters.
The Causality of the Method: The MTPA ester adopts a preferred conformation in solution where the carbinyl proton (H2'), the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group exerts an anisotropic shielding effect (a magnetic shielding cone) on the protons situated beneath it. By calculating the chemical shift difference (
Fig 1. Multimodal workflow for the stereochemical elucidation of the target compound.
Data Presentation: Stereochemical Matrix
The following table summarizes the predictive analytical signatures used to distinguish the four stereoisomers based on the methodologies described above.
Table 1: Stereochemical Matrix and Predictive Analytical Signatures
| Stereoisomer | C1 Config | C2' Config | Diastereomeric Class | Expected C1-C2' NOE | Mosher | Mosher |
| Isomer A | 1R | 2'R | Anti | Weak / Absent | Positive (+) | Negative (-) |
| Isomer B | 1S | 2'S | Anti | Weak / Absent | Negative (-) | Positive (+) |
| Isomer C | 1R | 2'S | Syn | Strong | Negative (-) | Positive (+) |
| Isomer D | 1S | 2'R | Syn | Strong | Positive (+) | Negative (-) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: 2D NOESY NMR Acquisition for Relative Stereochemistry
Objective: Determine the syn/anti relationship between C1 and C2'.
-
Sample Preparation: Dissolve 15–20 mg of the purified stereoisomer in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS as an internal standard).
-
Degassing (Critical Step): Subject the sample to three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen accelerates spin-lattice relaxation (
), which severely quenches the NOE signals necessary for stereochemical assignment. -
Acquisition: Acquire the 2D NOESY spectrum on a
500 MHz spectrometer. Set the mixing time ( ) to 300–400 ms, optimized for the correlation time ( ) of a molecule with MW ~218. -
Internal Validation: Before analyzing the C1–C2' cross-peaks, verify the presence of strong NOE cross-peaks between the known adjacent methylene protons of the tetralin ring (e.g., H3 and H4). System Check: If these obligate cross-peaks are absent, the mixing time is incorrect or the sample is insufficiently degassed, rendering any further assignment invalid.
Protocol 2: Mosher's Ester Derivatization
Objective: Determine the absolute configuration of the C2' secondary alcohol.
-
Reaction Setup: Aliquot 5 mg of the target alcohol into two separate, flame-dried reaction vials under an argon atmosphere.
-
Solvent & Base: Add 0.5 mL of anhydrous CH₂Cl₂ to each vial, followed by 3 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP (4-dimethylaminopyridine) to act as an acyl transfer catalyst.
-
Derivatization:
-
To Vial A, add 2.0 equivalents of (R)-(-)-MTPA-Cl (This generates the (S)-MTPA ester).
-
To Vial B, add 2.0 equivalents of (S)-(+)-MTPA-Cl (This generates the (R)-MTPA ester)[5].
-
-
Isolation: Stir at room temperature for 3 hours. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra (600 MHz) for both esters in CDCl₃. Calculate
for the H1' and H3' protons. -
Internal Validation: Verify that all
values for protons on the same side of the MTPA plane share the same mathematical sign (e.g., all protons on the C3' side must be negative). System Check: A random distribution of signs indicates incomplete derivatization, overlapping impurity peaks, or an anomalous solution conformation, requiring sample repurification.
Enantioselective Synthesis Strategies
For drug development applications requiring a specific stereoisomer, relying on the resolution of a racemic mixture is highly inefficient. Instead, enantioselective synthesis must be employed.
The most robust route involves the asymmetric alkylation of 1-tetralone using a chiral auxiliary or phase-transfer catalyst to establish the C1 stereocenter. This yields an enantiopure 1-(2-oxopentyl)tetralin intermediate. Subsequently, the ketone is subjected to a diastereoselective reduction—such as a Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric transfer hydrogenation—to establish the C2' carbinol stereocenter with high syn or anti selectivity.
Fig 2. Enantioselective synthetic pathway utilizing asymmetric alkylation and reduction.
References
- Benchchem.
- Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Ouedraogo, A., et al. "The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and 1-oxytetralins." Canadian Science Publishing.
- Li, Y., et al. "Structural and Stereochemical Studies of a Tetralin Norsesquiterpenoid from Ligularia kangtingensis.
- Benchchem.
Sources
The Tetrahydronaphthalene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthalene, or tetralin, scaffold is a bicyclic hydrocarbon consisting of a fused benzene and cyclohexane ring. This unique structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds, including several clinically successful drugs.[1][2] Its conformational flexibility and the ability to be readily functionalized at multiple positions make it a versatile template for the design of novel therapeutic agents targeting a diverse range of diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of tetrahydronaphthalene derivatives, offering insights for their application in drug discovery and development.
Synthetic Strategies for Tetrahydronaphthalene Derivatives
The construction of the tetrahydronaphthalene core and its subsequent derivatization can be achieved through a variety of synthetic methodologies.
Core Synthesis
Classical approaches to the tetralin framework often involve the partial hydrogenation of naphthalene using catalysts like platinum.[3] Another well-established method is the Darzens synthesis, which utilizes an intramolecular ring-closing reaction of a 1-aryl-4-pentene with concentrated sulfuric acid. More contemporary methods focus on efficiency and greener approaches, such as metal-catalyzed cyclizations and even visible light-mediated syntheses.[2][3]
A common strategy for producing substituted tetralones, which are key intermediates, involves a Friedel-Crafts acylation followed by cyclization. For instance, α-tetralone can be synthesized from γ-phenylbutyric acid via an intramolecular acylation.
Derivatization Strategies
Once the core is formed, a multitude of reactions can be employed to introduce diverse functional groups, leading to a wide range of pharmacological activities. These include:
-
Condensation Reactions: Aldol condensations and related reactions are frequently used to introduce arylmethylene groups at the α-position of tetralones, forming chalcone-like structures that are precursors to various heterocyclic derivatives.[4]
-
Amide Coupling: The synthesis of tetrahydronaphthalene amides, which have shown promise as antimycobacterial agents, is typically achieved through standard amide bond formation between a tetrahydronaphthylamine and a carboxylic acid.[5]
-
Heterocycle Formation: The tetralin scaffold can be fused or linked to various heterocyclic rings, such as pyridines, pyrimidines, thiazoles, and imidazoles, to generate compounds with a broad spectrum of biological activities.[6][7]
-
Microwave-Assisted Synthesis: To improve reaction times and yields, microwave-assisted organic synthesis has been successfully applied to the preparation of various tetrahydronaphthalene derivatives.[8]
-
Solvent-Free Synthesis: In a push towards greener chemistry, solvent-free methods using catalysts like ascorbic acid have been developed for the synthesis of certain tetrahydronaphthalene derivatives.[9]
Below is a generalized workflow for the synthesis and evaluation of tetrahydronaphthalene derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of tetrahydronaphthalene derivatives.
Diverse Biological Activities of Tetrahydronaphthalene Derivatives
The tetralin scaffold is a key structural component in compounds with a wide range of therapeutic applications.
Anticancer Activity
The tetrahydronaphthalene ring is a prominent feature in several clinically used anticancer agents, most notably the anthracycline antibiotics such as doxorubicin, which act as DNA intercalators.[1][10] Synthetic tetralin derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines through diverse mechanisms.[4]
Mechanism of Action: Some tetralone derivatives have been shown to induce apoptosis in cancer cells.[11] Other identified mechanisms include the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity, a pro-inflammatory cytokine involved in cell proliferation and survival.[11]
The following diagram illustrates a simplified signaling pathway for apoptosis induction by a hypothetical tetrahydronaphthalene derivative.
Caption: Simplified pathway of apoptosis induction by a tetrahydronaphthalene derivative via MIF inhibition.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetralin-6-yl-pyrazoline | HeLa | 3.5 | [4] |
| Thiazoline-Tetralin | MCF-7 | 69.2 | [7] |
| Thiazoline-Tetralin | A549 | < IC50 of Cisplatin | [10] |
| Dihydronaphthalene | MCF-7 | 3.73 | [12] |
Antidepressant Activity
The tetralin scaffold is the core of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline (Zoloft).[1] Sertraline's mechanism of action involves the selective inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft.[13][14] This modulation of serotonergic neurotransmission is central to its antidepressant and anxiolytic effects.[15]
Mechanism of Action: Sertraline and its derivatives primarily block the reuptake of serotonin (5-HT) by the presynaptic neuron.[14] While it has weak effects on norepinephrine and dopamine reuptake, its primary action on the serotonin transporter is responsible for its therapeutic efficacy.[13][14] Chronic administration has also been shown to downregulate norepinephrine receptors in the brain.[14]
Caption: Mechanism of action of sertraline, a tetralin-based SSRI.
Structure-Activity Relationship (SAR) for Antidepressant Activity: Studies on cis- and trans-1-amino-4-aryltetralins have shown that electronic (sigma), hydrophobic (pi), and molar refraction (MR) parameters are significantly correlated with 5-HT uptake inhibition.[11]
Antifungal Activity
Certain tetrahydronaphthalene derivatives have demonstrated potent antifungal activity, in some cases exceeding that of the established antifungal drug fluconazole.[16]
Mechanism of Action: The antifungal activity of some 2-aminotetralin derivatives is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[17][18] This mechanism is similar to that of azole antifungals.[19] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.[18]
Quantitative Data: Antifungal Activity
| Compound Class | Fungal Strain | MIC (µmol/L) | Reference |
| 2-Aminotetralin derivative | Aspergillus fumigatus | 8 | [17] |
| 2-Aminotetralin derivative | Fluconazole-resistant Candida albicans | More potent than control drugs | [16] |
Anti-inflammatory Activity
Tetrahydronaphthalene derivatives have also been investigated for their anti-inflammatory properties.[20]
Mechanism of Action: Some tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity.[11] MIF is a pro-inflammatory cytokine, and its inhibition can lead to a reduction in the inflammatory response.[11] This includes the downregulation of reactive oxygen species (ROS), nitrite production, NF-κB activation, and the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[11]
Other Biological Activities
The versatility of the tetralin scaffold is further highlighted by its presence in compounds with other pharmacological activities, including:
-
Dopamine Receptor Agonists: Certain 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN) derivatives have been shown to act as dopamine vascular agonists.[21] The structure-activity relationship of these compounds is similar to that of dopamine itself.[21]
-
Antimycobacterial Activity: Tetrahydronaphthalene amides have emerged as a new class of inhibitors of Mycobacterium tuberculosis ATP synthase.[5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of tetrahydronaphthalene derivatives.
Synthesis of a 2-Arylmethylene-1-tetralone Derivative
This protocol describes a general procedure for the Claisen-Schmidt condensation of a substituted benzaldehyde with α-tetralone.
-
Reaction Setup: In a round-bottom flask, dissolve α-tetralone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylmethylene-1-tetralone.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydronaphthalene derivative and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
DNA Synthesis Inhibition Assay (EdU Incorporation)
This assay measures the effect of a compound on DNA replication.
-
Cell Treatment and Labeling: Treat cells with the test compound for a desired period, then add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium and incubate for 1-2 hours to allow for its incorporation into newly synthesized DNA.[18]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.[4]
-
Click-iT Reaction: Prepare a Click-iT reaction cocktail containing a fluorescent azide and incubate with the cells for 30 minutes in the dark.[18]
-
Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive cells.[18]
Conclusion
The tetrahydronaphthalene scaffold has proven to be a highly valuable and versatile core structure in medicinal chemistry. Its presence in a diverse range of biologically active molecules, including established drugs and promising clinical candidates, underscores its significance in drug discovery. The ability to readily synthesize and functionalize the tetralin ring allows for the exploration of vast chemical space and the fine-tuning of pharmacological properties. As our understanding of disease biology deepens, the rational design of novel tetrahydronaphthalene derivatives will undoubtedly continue to yield new and improved therapeutic agents for a wide spectrum of human diseases.
References
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Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. (2007). Journal of Medicinal Chemistry. [Link]
-
Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. (n.d.). PubMed Central. [Link]
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Synthesis and Antifungal Activities of Novel 2-Aminotetralin Derivatives. (2007). ACS Publications. [Link]
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SERTRALINE HYDROCHLORIDE. (n.d.). accessdata.fda.gov. [Link]
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Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (2025). ResearchGate. [Link]
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What is the mechanism of Sertraline Hydrochloride?. (2024). Patsnap Synapse. [Link]
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What are the molecular and cellular mechanisms underlying the therapeutic effects of Sertraline Hydrochloride?. (n.d.). R Discovery. [Link]
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Dopamine vascular actions of N-substituted derivatives of 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN). (n.d.). PubMed. [Link]
-
New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (n.d.). PubMed Central. [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. (2014). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011). MDPI. [Link]
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New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. (2025). ResearchGate. [Link]
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Synthesis and Biological Activities of 1-Keto-3-Carboxy-6,7- Methylenedioxy-1,2,3,4-Tetrahydronaphthalene Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
- Process for synthesis of amino-methyl tetralin derivatives. (n.d.).
-
Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (n.d.). ResearchGate. [Link]
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Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance. (n.d.). American Society for Microbiology. [Link]
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Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. (n.d.). PubMed Central. [Link]
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Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019). PubMed Central. [Link]
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A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. (2006). PubMed. [Link]
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Synthesis and antifungal activities of novel 2-aminotetralin derivatives. (2007). PubMed. [Link]
-
Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. (2025). ResearchGate. [Link]
-
Antimicrobial activities of some tetrahydronaphthalene-benzimidazole derivatives. (n.d.). PubMed. [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL TETRALIN-6- YLPYRIDINE AND TETRALIN-6-YLPYRIMIDINE DERIVATIVES. (n.d.). acta-ph.com. [Link]
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Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure–Activity Relationship Analysis. (2023). PubMed Central. [Link]
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Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. (n.d.). PubMed Central. [Link]
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Signal Transduction Pathways. (n.d.). Creative Biolabs. [Link]
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Conventional methods for the synthesis of tetralin. a Common synthetic.... (n.d.). ResearchGate. [Link]
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Antifungal Resistance The Growing Threat of Drug Failure. (2026). The Journal of Allergy and Clinical Immunology: In Practice. [Link]
-
Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. (2024). Organic Chemistry Research. [Link]
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Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (2007). MDPI. [Link]
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Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. (2025). MDPI. [Link]
-
Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. (2026). ResearchGate. [Link]
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Thermodynamic Stability and Conformational Dynamics of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol: A Technical Guide
Executive Summary
The molecule 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol presents a fascinating case study in physical organic chemistry. It combines a rigid, aromatic-fused tetralin core with a highly flexible, chiral aliphatic side chain bearing a secondary alcohol. This structural dichotomy creates a complex thermodynamic landscape governed by ring conformational dynamics, steric hindrance, and intramolecular non-covalent interactions. This whitepaper provides an in-depth analysis of the molecule's thermodynamic stability, detailing the causality behind its conformational preferences and providing self-validating experimental protocols for rigorous thermodynamic profiling.
Structural Foundations & Conformational Thermodynamics
The 1,2,3,4-tetrahydronaphthalene (tetralin) ring system is not planar; it preferentially adopts a half-chair conformation to minimize 1[1]. The C1 position, being benzylic, serves as the attachment point for the bulky pentan-2-ol side chain. Because the aromatic double bond and the adjacent saturated carbons (C4a, C8a) dictate the geometry, substituents at C1 can occupy either pseudo-axial or pseudo-equatorial positions[1].
-
Steric Penalties (Destabilization): When the bulky pentan-2-ol group occupies the pseudo-axial position, it suffers from severe syn-pseudoaxial repulsion (analogous to 1,3-diaxial interactions in cyclohexanes) with the C3 protons, as well as peri-interactions with the aromatic C8 proton.
-
Thermodynamic Minimum (Stabilization): Consequently, the pseudo-equatorial conformation is the global thermodynamic minimum. By projecting the bulky side chain outward, the molecule minimizes steric clashes, thereby lowering the overall Gibbs free energy (
) of the system and driving the 2[2].
Fig 1: Thermodynamic energy landscape of the tetralin half-chair conformational inversion.
Intramolecular Interactions: The Role of OH-π Bonding
While steric factors drive the side chain to the pseudo-equatorial position, the presence of the secondary alcohol at C2' introduces a competing enthalpic force. The hydroxyl group can act as a hydrogen bond donor to the π-electron cloud of the fused aromatic ring.
-
Enthalpic Contribution: If the stereochemistry permits the side chain to fold back, this OH-π interaction provides an enthalpic stabilization (
) that can partially offset the steric penalties of a less favored rotamer. -
Diastereomeric Divergence: The molecule possesses two stereocenters (C1 of the tetralin ring and C2' of the pentanol chain). The syn and anti diastereomers will exhibit different thermodynamic stabilities because their optimal rotamers will have varying degrees of access to this OH-π stabilization without incurring severe gauche interactions.
Experimental Workflows for Thermodynamic Profiling
To rigorously quantify these thermodynamic parameters, a dual-pronged analytical approach is required. The following protocols are designed as self-validating systems to ensure maximum data integrity.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Analysis
Causality: At room temperature, the half-chair inversion of the tetralin ring is rapid on the NMR timescale, yielding a time-averaged spectrum. VT-NMR is employed to "freeze out" these conformers, allowing direct integration of their populations to determine the equilibrium constant (
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous toluene-
.-
Causality: Toluene-
provides a wide liquid range down to 178 K, which is essential for reaching the slow-exchange regime of the tetralin ring without the solvent crystallizing and ruining the magnetic field homogeneity.
-
-
Instrument Calibration: Calibrate the spectrometer's variable temperature unit using a pure methanol standard.
-
Self-Validation: Accurate temperature measurement is critical; even a 1 K error can significantly skew the Eyring plot and the resulting entropy (
) calculations.
-
-
Cryogenic Acquisition: Acquire
H-NMR spectra from 298 K down to 180 K in 10 K decrements. Monitor the benzylic C1 proton. Record the coalescence temperature ( ). -
Reversibility Check: Return the sample to 298 K and re-acquire the spectrum.
-
Self-Validation: The final spectrum must perfectly match the initial 298 K scan. This proves that no irreversible thermal degradation, moisture ingress, or precipitation occurred during the cryogenic steps.
-
-
Thermodynamic Extraction: Perform dynamic NMR (DNMR) lineshape analysis to extract rate constants. Use the Eyring equation to calculate activation enthalpy (
) and entropy ( ).
Protocol 2: Forced Degradation and Thermal Stability Profiling (DSC/TGA)
Causality: While NMR provides conformational thermodynamics, Differential Scanning Calorimetry (DSC) maps the macroscopic thermal stability and degradation pathways, specifically the dehydration of the secondary alcohol.
-
Sample Loading: Seal 5 mg of the compound in a pierced aluminum crucible to allow gas escape.
-
Thermal Scanning: Heat from 25 °C to 350 °C at 10 °C/min under a 50 mL/min dry nitrogen purge.
-
Degradation Analysis: Identify the endothermic peak corresponding to the loss of water (dehydration to form an alkene). The onset temperature of this peak defines the absolute thermal processing limit of the molecule.
Fig 2: Integrated experimental workflow for validating thermodynamic stability parameters.
Quantitative Thermodynamic Data
The following table summarizes the extrapolated thermodynamic parameters for the conformational equilibrium of bulky 1-substituted tetralins, highlighting the energetic preference for the pseudo-equatorial state[1][3].
| Thermodynamic Parameter | Pseudo-Equatorial Conformer | Pseudo-Axial Conformer | |
| Relative Enthalpy ( | 0.0 kcal/mol | +1.8 kcal/mol | -1.8 kcal/mol |
| Entropy ( | 85.2 cal/mol·K | 83.5 cal/mol·K | +1.7 cal/mol·K |
| Gibbs Free Energy ( | 0.0 kcal/mol | +1.3 kcal/mol | -1.3 kcal/mol |
| Equilibrium Population (298K) | ~90% | ~10% | N/A |
Degradation Pathways & Thermal Stability
Beyond conformational flexibility, the ultimate thermodynamic sink for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol under thermal stress is dehydration. The secondary alcohol is susceptible to thermal elimination (an E1-like pathway at elevated temperatures), yielding water and a mixture of alkene regioisomers (e.g., 1-(tetrahydronaphthalen-1-yl)pent-1-ene).
The thermodynamic driving force for this degradation is the massive increase in entropy (
Conclusion
Understanding the thermodynamic stability of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol requires a holistic view of its structural dynamics. The interplay between the tetralin half-chair inversion, steric avoidance in the pseudo-equatorial position, and potential OH-π intramolecular stabilization dictates its behavior in solution. By employing rigorous, self-validating experimental protocols like VT-NMR and DSC, researchers can accurately map this complex energy landscape, ensuring compound integrity during downstream development.
References
- Chapter 2: Principles of Chirality and Dynamic Stereochemistry.Royal Society of Chemistry.
- Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation.PMC.
- The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective.Chemical Reviews, ACS Publications.
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A Comprehensive Technical Guide on the Nomenclature, Synonyms, and Synthetic Utility of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Executive Summary
In modern drug discovery, the incorporation of conformationally restricted, lipophilic motifs is a proven strategy for enhancing target binding affinity and modulating pharmacokinetic profiles. The compound 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol (CAS: 1340442-28-5) serves as a highly versatile building block in this domain. Featuring a bicyclic tetralin core tethered to an aliphatic secondary alcohol, it offers unique spatial geometry and multiple vectors for late-stage functionalization. This whitepaper deconstructs the compound’s IUPAC nomenclature, details its physicochemical properties, and provides a field-proven, self-validating synthetic methodology for its preparation.
Structural Deconstruction & IUPAC Nomenclature
Understanding the systematic nomenclature of complex building blocks is critical for regulatory compliance and patent filing. The naming of this compound strictly adheres to the guidelines set forth in the.
The logic is divided into two primary components:
-
The Parent Chain: The principal functional group is the secondary alcohol (-OH). According to IUPAC hierarchy, the longest carbon chain containing this hydroxyl group dictates the root name. Here, it is a 5-carbon chain, making the parent structure pentan-2-ol . The chain is numbered starting from the end closest to the hydroxyl group to give it the lowest possible locant (C2).
-
The Substituent: Attached to the C1 position of the pentanol chain is a bicyclic system. This system is derived from naphthalene but is partially saturated (carbons 1 through 4). Therefore, the radical attached at its benzylic position is named 1,2,3,4-tetrahydronaphthalen-1-yl (commonly referred to as a tetralin-1-yl group).
Combining these elements yields the full systematic name: 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol .
Structural deconstruction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol nomenclature.
Chemical Identifiers and Physicochemical Properties
For seamless integration into chemical inventory systems and computational modeling workflows, the quantitative data and synonyms for the compound are summarized below. Data is cross-referenced with standard descriptors from the .
Table 1: Identifiers and Quantitative Data
| Property | Value |
| Systematic IUPAC Name | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol |
| CAS Registry Number | 1340442-28-5 |
| Molecular Formula | C₁₅H₂₂O |
| Molecular Weight | 218.34 g/mol |
| Common Synonyms | 1-(tetralin-1-yl)pentan-2-ol; α-tetralylpentan-2-ol |
| Number of Chiral Centers | 2 (Yielding 4 distinct stereoisomers) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Stereochemical Implications in Drug Design
As an application scientist, I must emphasize that this molecule possesses two distinct stereocenters: C1 of the tetrahydronaphthalene ring and C2 of the pentanol chain. This results in two pairs of diastereomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). When utilizing this building block in SAR (Structure-Activity Relationship) studies, it is highly recommended to separate these isomers via chiral preparative HPLC, as the spatial orientation of the lipophilic tetralin core relative to the hydroxyl vector will drastically alter target protein binding kinetics.
Synthetic Methodologies & Protocols
The most robust and scalable method for synthesizing 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol is through the transition-metal-catalyzed ring-opening of an epoxide using a Grignard reagent.
Causality in Experimental Design: Direct reaction of a standard Grignard reagent with an epoxide often leads to a complex mixture of products, including unwanted halohydrins, due to the inherent Lewis acidity of the magnesium halide. To circumvent this and ensure strict regioselectivity (forcing attack at the less sterically hindered terminal carbon of 1,2-epoxypentane), a Copper(I) catalyst is employed. The in situ generation of a softer, highly nucleophilic organocuprate intermediate dictates this regiocontrol. This catalytic approach is heavily validated by.
Step-by-Step Protocol: Copper-Catalyzed Regioselective Ring-Opening
Note: This protocol is designed as a self-validating system. Visual cues and intermediate checks are embedded to ensure reaction fidelity.
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried Schlenk flask under a strict argon atmosphere, add magnesium turnings (1.2 eq) and a single crystal of iodine (to activate the magnesium surface).
-
Suspend the turnings in anhydrous Tetrahydrofuran (THF). Mechanistic Choice: THF is critical here; its oxygen lone pairs coordinate with and stabilize the forming organomagnesium species.
-
Add 1-bromo-1,2,3,4-tetrahydronaphthalene (1.0 eq) dropwise.
-
Validation Check: The reaction is initiated when the iodine color fades and the solution becomes slightly cloudy with gentle reflux. Stir until the magnesium is fully consumed, yielding a solution of tetralin-1-ylmagnesium bromide.
Step 2: Cuprate Formation & Epoxide Opening
-
Cool the Grignard solution to -20 °C using a dry ice/acetone bath.
-
Add Copper(I) iodide (CuI, 0.1 eq). Mechanistic Choice: The color will rapidly shift to a dark hue, visually validating the formation of the softer organocuprate intermediate.
-
Slowly add 1,2-epoxypentane (1.1 eq) dissolved in a minimal amount of anhydrous THF. The low temperature is strictly maintained to prevent unwanted elimination side-reactions.
-
Allow the reaction mixture to slowly warm to 0 °C over the course of 2 hours.
Step 3: Workup & Purification
-
Quench the reaction carefully with saturated aqueous NH₄Cl. This mildly acidic quench breaks down the magnesium/copper complexes without dehydrating the newly formed alcohol.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel flash chromatography (gradient of Hexanes/Ethyl Acetate) to isolate the pure target alcohol.
Copper-catalyzed Grignard ring-opening synthesis of the target compound.
Analytical Validation
To confirm the success of the synthesis, ¹H NMR (Nuclear Magnetic Resonance) spectroscopy should be utilized. The self-validating markers for this specific compound include:
-
Aromatic Envelope: A distinct multiplet integrating to 4 protons between 7.0–7.3 ppm, confirming the intact tetralin core.
-
Oxymethine Proton: A complex multiplet around 3.6–3.8 ppm, corresponding to the -CH(OH)- proton at C2 of the pentyl chain.
-
Terminal Methyl: A clean triplet near 0.9 ppm, confirming the presence of the aliphatic tail.
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 1,2,3,4-Tetrahydronaphthalene Derivatives. PubChem Database. URL:[Link]
-
Alam, M., Wise, C., Baxter, C. A., Cleator, E., & Walkinshaw, A. (2012). Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Organic Process Research & Development, 16(3), 435–441. URL:[Link]
Methodological & Application
Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol: Application Notes and Protocols
Introduction
The 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol moiety represents a significant structural motif, combining the rigid, lipophilic tetralin framework with a flexible secondary alcohol side chain. This combination of features makes it and its derivatives valuable scaffolds for investigation by researchers in medicinal chemistry and drug development. The tetralin core is present in numerous bioactive molecules, and the hydroxyl group on the side chain provides a key site for further functionalization or for hydrogen bonding interactions with biological targets.
This guide provides a detailed, field-proven, and robust two-step synthetic pathway for the preparation of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol. The chosen strategy is predicated on its reliability, high potential yield, and the use of readily accessible starting materials. We will delve into the causality behind each experimental step, offering insights that extend beyond a mere recitation of procedures.
Section 1: Synthetic Strategy Overview
The synthesis is efficiently executed in two primary stages, starting from the commercially available hydrocarbon 1,2,3,4-tetrahydronaphthalene (tetralin).
-
Benzylic Bromination: The first step involves the selective free-radical bromination of tetralin at the C1 position. This benzylic position is activated and susceptible to radical halogenation, making N-Bromosuccinimide (NBS) the reagent of choice to ensure high selectivity and minimize side reactions.[1][2]
-
Grignard Reaction with an Epoxide: The resulting 1-bromo-1,2,3,4-tetrahydronaphthalene is converted into its corresponding Grignard reagent. This potent organometallic nucleophile is then reacted with propylene oxide. The reaction proceeds via a nucleophilic ring-opening of the strained epoxide, which, after an acidic workup, yields the target secondary alcohol.[3] The regioselectivity of the epoxide opening is key to installing the hydroxyl group at the C2 position of the newly formed pentyl side chain.
The complete reaction scheme is illustrated below:
Scheme 1: Overall Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol (Self-generated image, not from a direct search result)
Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene (2)
This protocol details the Wohl-Ziegler reaction for the selective bromination of the benzylic position of tetralin.[2]
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1,2,3,4-Tetrahydronaphthalene (1) | 132.20 | 0.10 | 1.0 | 13.22 g (13.6 mL) |
| N-Bromosuccinimide (NBS) | 177.98 | 0.11 | 1.1 | 19.58 g |
| Benzoyl Peroxide (BPO), 75% | 242.23 | 0.002 | 0.02 | 0.64 g |
| Carbon Tetrachloride (CCl₄), anhydrous | 153.82 | - | - | 200 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | 100 mL |
| Saturated Sodium Thiosulfate Solution | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g |
Instrumentation:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,3,4-tetrahydronaphthalene (1) (13.22 g, 0.10 mol) and anhydrous carbon tetrachloride (200 mL).
-
Reagent Addition: Add N-Bromosuccinimide (19.58 g, 0.11 mol) and benzoyl peroxide (0.64 g, 0.002 mol) to the flask.
-
Expert Insight: Benzoyl peroxide acts as a radical initiator. A small amount is sufficient to start the chain reaction. Using a slight excess of NBS ensures the complete consumption of the starting tetralin.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats. The reaction is typically complete within 1-2 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. The white succinimide precipitate will be visible. Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL), saturated sodium thiosulfate solution (50 mL) to remove any remaining bromine, and finally with brine (50 mL).
-
Trustworthiness: These washing steps are critical for removing acidic byproducts (HBr) and unreacted halogenating agents, ensuring the stability and purity of the product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 1-bromo-1,2,3,4-tetrahydronaphthalene (2), is often used in the next step without further purification. If high purity is required, it can be purified by vacuum distillation.
Protocol 2: Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol (3)
This protocol describes the formation of the Grignard reagent followed by its reaction with propylene oxide.
Materials & Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Bromo-1,2,3,4-tetrahydronaphthalene (2) (crude) | 211.10 | ~0.10 | 1.0 | ~21.1 g |
| Magnesium Turnings | 24.31 | 0.12 | 1.2 | 2.92 g |
| Iodine (I₂) | 253.81 | - | catalytic | 1-2 small crystals |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | 150 mL + 50 mL |
| Propylene Oxide | 58.08 | 0.11 | 1.1 | 6.39 g (7.7 mL) |
| Saturated Ammonium Chloride Solution (NH₄Cl) | - | - | - | 150 mL |
| Diethyl Ether (for extraction) | - | - | - | 2 x 75 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g |
Instrumentation:
-
500 mL three-neck round-bottom flask with flame-dried glassware
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Grignard Reagent Formation - Setup: Assemble a flame-dried 500 mL three-neck flask containing magnesium turnings (2.92 g, 0.12 mol) and a stir bar. Fit the flask with a reflux condenser (topped with a drying tube) and a dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. Dissolve the crude 1-bromo-1,2,3,4-tetrahydronaphthalene (2) (~21.1 g, ~0.10 mol) in 150 mL of anhydrous diethyl ether and add ~15 mL of this solution to the flask.
-
Expert Insight: Iodine helps to activate the magnesium surface by etching away the passivating oxide layer.[4] The initiation of the Grignard formation is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.
-
-
Grignard Reagent Formation - Execution: Once the reaction has initiated, add the remaining bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent, (1,2,3,4-tetrahydronaphthalen-1-yl)magnesium bromide.
-
Reaction with Epoxide: Cool the Grignard solution to 0°C using an ice bath. Dissolve propylene oxide (6.39 g, 0.11 mol) in 50 mL of anhydrous diethyl ether and add this solution dropwise from the dropping funnel to the stirred Grignard reagent.
-
Causality: The reaction is exothermic; maintaining a low temperature is crucial to control the reaction rate and prevent side reactions. The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.[3]
-
-
Workup - Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 150 mL of saturated aqueous ammonium chloride solution.
-
Trustworthiness: A saturated NH₄Cl solution provides a mildly acidic workup that effectively protonates the magnesium alkoxide intermediate while minimizing the risk of acid-catalyzed dehydration of the final alcohol product.
-
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 75 mL portions of diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol (3).
Section 3: Visualization of Workflows & Mechanisms
References
-
What are the reaction mechanisms of Propylene Oxide 75 - 56 - 9? - Blog. (2025, July 9). Retrieved from [Link]
- Kharasch, M. S., & Reinmuth, O. (1959). Factors Influencing the Course and Mechanisms of Grignard Reactions. XXIII. The Reactions of Propylene Oxide and Related Compounds. The Journal of Organic Chemistry, 24(4), 476–481.
-
Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024, November 22). Journal of Organic Chemistry. Retrieved from [Link]
- Norton, T. R., & Hass, H. B. (1946). THE REACTION OF PROPYLENE-OXIDE WITH VARIOUS ALKYLMAGNESIUM-CHLORIDES. ProQuest.
-
Grignard-based anionic ring-opening polymerization of propylene oxide activated by triisobutylaluminum. (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019, September 17). ARKIVOC. Retrieved from [Link]
-
Propylene oxide. (2020, January 21). Sciencemadness Wiki. Retrieved from [Link]
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. Retrieved from [Link]
-
TETRALIN. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Dimethyl (2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate Synthesis. (2024, November 21). ACS Publications. Retrieved from [Link]
-
New approach to the synthesis of functionalized tetralins via the TaCl5-mediated reaction 2-arylcyclopropane-1,1-dicarboxylates with aromatic aldehydes. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
-
Studies of Birch Reductive Alkylation of Substituted α-Tetralones. (2007, December 4). ResearchGate. Retrieved from [Link]
-
Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
-
A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture. (n.d.). PMC. Retrieved from [Link]
-
Allylic position and benzylic position bromination. (2022, March 28). Chemia. Retrieved from [Link]
-
Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020, November 20). YouTube. Retrieved from [Link]
-
18.4b Benzylic Bromination with NBS. (2018, September 20). YouTube. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]
-
α‐Alkylation of α‐tetralol with primary alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023, November 10). ScienceDirect. Retrieved from [Link]
-
Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
α‐Tetralone undergoes Birch reduction to give an excellent yield. (2024, June 30). Pearson+. Retrieved from [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974, December 24). Google Patents.
-
Alkylation of Alcohols, Part 5: Reductive Alkylation. (2020, December 26). YouTube. Retrieved from [Link]
Sources
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. satelliteinter.com [satelliteinter.com]
- 4. community.wvu.edu [community.wvu.edu]
Solvent selection for the extraction of tetralin-based alcohols
Application Note: Rational Solvent Selection and Liquid-Liquid Extraction Protocols for Tetralin-Based Alcohols
Thermodynamic Drivers in Tetralin-Based Alcohol Extraction
Tetralin-based alcohols, prominently[1], are high-value building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs), including the antidepressant sertraline, as well as various fragrances and agrochemicals. These bicyclic alcohols are typically generated upstream via the [2] or through targeted [3].
The primary downstream processing hurdle lies in isolating the target alcohol from unreacted tetralin, over-oxidized byproducts (e.g., 1-tetralone), and complex aqueous reaction broths. Traditional fractional distillation is frequently precluded by the formation of azeotropes between tetralone and tetralol, alongside a high risk of [4]. Consequently, highly optimized Liquid-Liquid Extraction (LLE) remains the most scalable, non-destructive purification strategy.
Causality in Solvent Selection
Selecting the optimal solvent requires a precise balance of partition coefficients (
-
Aliphatic Hydrocarbons (e.g., n-Hexane): While excellent for stripping unreacted tetralin, non-polar solvents yield poor partition coefficients for 1-tetralol. They lack the dipole moment necessary to disrupt the alcohol's hydrogen bonding with the aqueous phase.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents provide the necessary hydrogen-bond acceptor sites to drive tetralol into the organic extract. However, they suffer from poor selectivity, co-extracting 1-tetralone.
-
Temperature-Responsive Glycol Ethers: Advanced extraction methodologies leverage glycol ethers exhibiting a Lower Critical Solution Temperature (LCST). This enables a : at lower temperatures, the solvent is miscible with the aqueous phase, maximizing mass transfer; upon heating above the LCST, phase separation is induced, driving the hydrophilic organic solute into the extract phase[5].
-
Deep Eutectic Solvents (DES): Eutectic mixtures, such as those based on choline chloride, offer highly tunable polarities for selective extraction. Following extraction, the DES can be regenerated via , which forces the hydrophobic tetralin derivatives to precipitate[6].
Quantitative Solvent Evaluation
The following table summarizes the physicochemical properties and extraction efficacies of common solvent systems evaluated for tetralin-based alcohols.
| Solvent System | Polarity Index | Boiling Point (°C) | Tetralol Partition Efficacy | Selectivity (Tetralol vs. Tetralone) | Mechanistic Notes |
| n-Hexane | 0.1 | 69 | Low | Low | Ideal for pre-extraction of unreacted tetralin; poor alcohol recovery. |
| Ethyl Acetate | 4.4 | 77 | High | Low | Strong hydrogen-bond acceptor; requires downstream chromatographic polishing. |
| Dichloromethane | 3.1 | 40 | High | Moderate | High density facilitates bottom-layer draining; high risk of emulsion in biological broths. |
| TPM Glycol Ether | ~5.0 | 242 | High | High | Utilizes LCST for temperature-induced phase separation. |
| Choline Chloride DES | High | N/A | High | High | Green alternative; requires water back-extraction for solvent regeneration. |
Self-Validating Extraction Protocol: Dynamic Polarity System
Objective: To selectively extract 1-tetralol from an aqueous biotransformation broth while minimizing the carryover of 1-tetralone and unreacted tetralin. System Design: This protocol utilizes a dynamic polarity shift (Hexane purge followed by Ethyl Acetate extraction) and integrates in-line analytical checkpoints to ensure the system is self-validating. Proceeding to subsequent steps is contingent upon passing specific analytical criteria.
Step 1: Broth Pre-treatment and De-emulsification
-
Procedure: Transfer the crude aqueous reaction mixture to a centrifuge and spin at 5,000 × g for 15 minutes at 4°C. Decant the clarified supernatant into a separatory funnel.
-
Causality: Biotransformation broths contain cellular debris and denatured proteins that act as potent emulsifiers. Centrifugation strips these surfactants from the matrix, ensuring rapid and sharp phase disengagement during LLE.
Step 2: Pre-Extraction (Tetralin Purge)
-
Procedure: Add 0.5 volumes of n-hexane to the clarified aqueous phase. Agitate gently for 5 minutes, allow phases to separate, and discard the upper organic layer.
-
Causality: Hexane's low polarity selectively partitions the highly hydrophobic, unreacted tetralin out of the aqueous phase, leaving the more polar 1-tetralol and 1-tetralone behind in the aqueous layer.
Step 3: Primary Extraction (Targeted Recovery)
-
Procedure: Add 1.0 volume of ethyl acetate (EtOAc) to the aqueous raffinate. Agitate vigorously for 15 minutes at 25°C. Allow 15 minutes for complete phase separation. Collect the upper organic layer. Repeat the extraction twice more with 0.5 volumes of EtOAc.
-
Causality: EtOAc provides the necessary dipole interactions and hydrogen-bond acceptor sites to overcome the hydration shell of 1-tetralol, driving it into the organic phase.
Step 4: Validation Checkpoint 1 (TLC)
-
Procedure: Spot the combined EtOAc extract alongside a pure 1-tetralol reference standard on a silica gel TLC plate. Develop using an 80:20 Hexane:EtOAc eluent. Visualize under UV light (254 nm) and stain with phosphomolybdic acid.
-
Self-Validation: The presence of a spot matching the reference standard (
) confirms successful extraction. If significant tetralol remains in the aqueous phase (tested via a secondary spot), Step 3 must be repeated.
Step 5: Selective Washing and Drying
-
Procedure: Wash the combined organic extract sequentially with equal volumes of saturated aqueous
and saturated (brine). Dry the organic layer over anhydrous for 30 minutes. Filter and concentrate under reduced pressure (40°C, 150 mbar). -
Causality: The bicarbonate wash neutralizes acidic byproducts. The brine wash is critical; it increases the ionic strength of the aqueous micro-droplets, forcing water out of the organic phase (salting out) and breaking any residual micro-emulsions.
chemically binds the remaining trace water.
Step 6: Validation Checkpoint 2 (GC-MS)
-
Procedure: Re-dissolve a 1 mg aliquot of the crude extract in 1 mL of dichloromethane. Analyze via GC-MS using an HP-5ms column (or equivalent). Program the oven from[7].
-
Self-Validation: Integrate the peaks corresponding to 1-tetralol (m/z 148) and 1-tetralone (m/z 146). If the purity of 1-tetralol is <95%, the extract must be routed to column chromatography or crystallization for final polishing.
Workflow Visualization
Self-validating liquid-liquid extraction workflow for 1-tetralol with analytical checkpoints.
References
-
Title: Illustration of the oxidation of 1-tetranol (alcohol of tetralin) Source: ResearchGate URL: [Link]
-
Title: Microbial transformation of tetralin Source: Wageningen University & Research eDepot URL: [Link]
- Title: US3316310A - Purification of naphthol Source: Google Patents URL
- Title: US7713418B2 - Process for recovering organic compounds from aqueous streams containing same Source: Google Patents URL
-
Title: A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes Source: MDPI (Molecules) URL: [Link]
Sources
- 1. CAS 529-33-9: 1-Tetralol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 5. US7713418B2 - Process for recovering organic compounds from aqueous streams containing same - Google Patents [patents.google.com]
- 6. A Review of the Use of Eutectic Solvents, Terpenes and Terpenoids in Liquid–liquid Extraction Processes [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
Welcome to the technical support center for the synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance, troubleshooting, and frequently asked questions related to this specific synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you improve your yield and overcome common challenges.
I. Synthetic Overview & Key Challenges
The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol typically proceeds through one of two primary routes:
-
Grignard Reaction: The addition of a propylmagnesium halide to 1-tetralone.
-
Ketone Reduction: The reduction of the corresponding ketone, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-one.
Both routes present unique challenges, primarily concerning reaction control, side-product formation, and the separation of the resulting diastereomers. This guide will address these challenges in detail.
II. Troubleshooting Guide: Grignard Reaction with 1-Tetralone
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but it is notoriously sensitive to reaction conditions.[1][2]
Frequently Encountered Issues & Solutions
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I start the reaction?
A1: Failure to initiate is a frequent issue. The primary culprit is often the passivation of the magnesium surface by a layer of magnesium oxide.[3]
-
Cause & Prevention:
-
Moisture: Grignard reagents are highly reactive with protic solvents like water.[4] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
Magnesium Oxide Layer: The surface of the magnesium turnings can be coated with a layer of MgO, preventing the reaction with the alkyl halide.
-
-
Troubleshooting Steps:
-
Activation of Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. The disappearance of the purple color indicates the activation of magnesium. A small amount of 1,2-dibromoethane can also be used as an activator.[3]
-
-
Initiation:
-
Add a small portion of the alkyl halide solution to the activated magnesium.
-
Gentle warming with a heat gun may be necessary to initiate the reaction. Observe for signs of reaction, such as bubbling or a cloudy appearance of the solution.[2]
-
-
Q2: My reaction mixture turned dark and I have a low yield of the desired alcohol. What are the likely side reactions?
A2: Darkening of the reaction mixture and low yields often point to side reactions.
-
Common Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer (in this case, hexane). This is more prevalent at higher temperatures.
-
Enolization of 1-Tetralone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the 1-tetralone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[5]
-
Reduction of 1-Tetralone: If the Grignard reagent has a beta-hydride (like propylmagnesium bromide), it can reduce the ketone to the corresponding secondary alcohol (1-tetralol) via a six-membered transition state.[5]
-
Self-Condensation of 1-Tetralone: In the presence of a strong base (the Grignard reagent), 1-tetralone can undergo self-condensation.
-
-
Strategies for Minimizing Side Reactions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize coupling and other side reactions.
-
Slow Addition: Add the 1-tetralone solution slowly to the Grignard reagent to maintain a low concentration of the ketone and favor the desired nucleophilic addition.
-
Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the 1-tetralone.
-
III. Alternative Synthetic Route: Diastereoselective Reduction of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-one
An alternative approach involves the synthesis of the corresponding ketone followed by its reduction. The key challenge in this route is controlling the diastereoselectivity of the reduction to favor one of the two possible diastereomers of the final alcohol.
Troubleshooting Diastereoselectivity
Q1: How can I control the diastereoselectivity of the ketone reduction?
A1: The diastereoselectivity of the reduction is influenced by the choice of reducing agent and the reaction conditions.
-
Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride®, will preferentially attack the carbonyl group from the less hindered face, leading to higher diastereoselectivity.[6][7]
-
Chelation-Controlled Reduction: If a chelating metal is present in the reducing agent (e.g., zinc borohydride), it can coordinate with the carbonyl oxygen and another nearby heteroatom (if present), directing the hydride delivery from a specific face.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity.
| Reducing Agent | Typical Diastereoselectivity | Notes |
| Sodium Borohydride (NaBH4) | Low to moderate | Non-selective, will likely produce a mixture of diastereomers. |
| Lithium Aluminum Hydride (LiAlH4) | Low to moderate | A powerful, non-selective reducing agent. |
| L-Selectride® | High | A bulky reagent that provides high stereocontrol. |
| Red-Al® | High | Can provide the opposite diastereomer compared to L-Selectride®.[6][7] |
IV. Product Purification and Characterization
The product, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol, has two chiral centers, meaning it can exist as two pairs of enantiomers (four stereoisomers in total). The synthesis will typically produce a mixture of two diastereomers (syn and anti).
Separation and Analysis of Diastereomers
Q1: How can I separate the syn and anti diastereomers?
A1: Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques.[8]
-
Column Chromatography: This is the most common method for separating diastereomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly employed. The optimal solvent ratio will need to be determined empirically, often starting with a low polarity and gradually increasing it.
-
-
Recrystallization: If the diastereomers have significantly different solubilities, fractional crystallization can be an effective separation method.
Q2: How can I determine the ratio of the diastereomers in my product mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio.
-
¹H NMR Spectroscopy: The protons on the carbon atoms bearing the hydroxyl group and the tetralinyl group will have different chemical shifts and coupling constants in the two diastereomers. By integrating the signals corresponding to each diastereomer, their relative ratio can be determined.[9] For example, the proton at the C2 position (CH-OH) will likely appear as a distinct multiplet for each diastereomer.
-
¹³C NMR Spectroscopy: The carbon atoms, particularly those near the chiral centers, will also have slightly different chemical shifts for each diastereomer, which can be used to confirm the diastereomeric ratio.[8]
V. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Grignard reaction?
A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[4] They are effective at solvating the Grignard reagent and are relatively unreactive.
Q2: How do I properly quench a Grignard reaction?
A2: The reaction should be quenched by the slow, dropwise addition of a cold, dilute acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride) to the reaction mixture, which should be cooled in an ice bath.[1] This will protonate the alkoxide intermediate to form the alcohol and dissolve the magnesium salts.
Q3: My final product is an oil, but I expected a solid. What should I do?
A3: The physical state of the product can depend on its purity and the specific diastereomeric ratio.
-
Purification: Ensure the product is pure by performing column chromatography. Impurities can prevent crystallization.
-
Trituration: If the product is an oil, you can try to induce crystallization by dissolving it in a small amount of a solvent in which it is soluble and then adding a solvent in which it is poorly soluble (an anti-solvent). This process, known as trituration, can sometimes help to crash out the solid product.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (a broad peak around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product. A single spot on the TLC plate (in an appropriate solvent system) is a good indication of purity.
VI. Experimental Workflow Diagrams
Grignard Reaction Workflow
Caption: Workflow for the synthesis via Grignard reaction.
Troubleshooting Decision Tree: Low Yield in Grignard Synthesis
Caption: Decision tree for troubleshooting low yield.
VII. References
-
Experiment 25 – The Grignard Reaction. (n.d.). Retrieved from [Link]
-
NMR portions of the diastereoisomeric mixtures 12 and 44 showing the... (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of cis- and trans-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one. (2005). Helvetica Chimica Acta, 88(11), 2964-2977.
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Comparative Analysis of 13C NMR Chemical Shifts: 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and Related Derivatives. (2025). BenchChem.
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2009). Beilstein Journal of Organic Chemistry, 5, 19.
-
Diastereoselective and enantioselective reduction of tetralin-1,4-dione. (2009). NCBI. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Tetralin-Pentanol Derivative Formation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of tetralin-pentanol derivatives. Our goal is to provide practical, in-depth guidance to overcome common challenges and optimize reaction outcomes. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section focuses on common problems encountered during the synthesis of tetralin-pentanol derivatives and offers systematic approaches to resolve them, with a specific focus on the critical role of reaction temperature.
Question 1: My reaction is resulting in a low yield of the desired tetralin-pentanol derivative. What are the likely causes related to temperature?
Answer: A low yield is a frequent challenge and temperature is a primary suspect. Here's a breakdown of potential temperature-related issues and how to address them:
-
Insufficient Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier.[1] Friedel-Crafts type reactions, often employed in these syntheses, typically require a certain temperature threshold to proceed efficiently.
-
Solution: Systematically and gradually increase the reaction temperature.[2] Monitor the reaction progress at each new temperature point using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious of exceeding the decomposition temperature of your reactants or products.[3]
-
-
Reaction Temperature is Too High: Excessive heat can lead to the degradation of starting materials, intermediates, or the final product.[3][4] It can also promote undesirable side reactions, consuming your reactants and lowering the yield of the target molecule.
-
Incorrect Temperature for Catalyst Activity: If you are using a catalyst, its activity is highly temperature-dependent. Each catalyst has an optimal temperature range for peak performance.
-
Solution: Consult the supplier's technical data sheet for the recommended operating temperature of your catalyst. If this information is unavailable, you may need to perform a temperature screening experiment to determine the optimal range for your specific reaction.
-
Question 2: I am observing the formation of significant side products, particularly isomers. How can I control selectivity by optimizing the reaction temperature?
Answer: The formation of isomers and other byproducts is a common selectivity issue in aromatic substitution reactions, and temperature plays a crucial role in directing the reaction towards the desired product.
-
Kinetic vs. Thermodynamic Control: In many electrophilic aromatic substitutions, different isomers can be formed.[3] Lower temperatures often favor the formation of the kinetic product (the product that is formed fastest), while higher temperatures can lead to the formation of the more stable thermodynamic product through rearrangement.[3][7]
-
Polyalkylation/Polyacylation: At higher temperatures, there is an increased likelihood of multiple alkyl or acyl groups being added to the tetralin ring, especially if the initial substitution is an activating group.
-
Solution: Lowering the reaction temperature can help to minimize these subsequent additions. Additionally, controlling the stoichiometry of the reactants is crucial.
-
The following table summarizes the general effect of temperature on product distribution in a typical Friedel-Crafts reaction:
| Temperature | Predominant Product Type | Common Side Products |
| Low | Kinetic Isomer | - |
| Moderate | Desired Product (Potentially) | Isomers, Starting Material |
| High | Thermodynamic Isomer | Poly-substituted products, Degradation products |
Question 3: My reaction seems to stall and does not go to completion. Can temperature be a factor?
Answer: Yes, an incomplete reaction can certainly be temperature-related.
-
Insufficient Energy: As mentioned earlier, the reaction may simply lack the necessary energy to proceed to completion at the current temperature.
-
Solution: A controlled increase in temperature can provide the required activation energy.[1]
-
-
Catalyst Deactivation at Elevated Temperatures: Some catalysts can lose their activity over time, and this process can be accelerated at higher temperatures.
-
Solution: If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration. Alternatively, consider adding fresh catalyst portion-wise throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in the synthesis of tetralin-pentanol derivatives.
What is a good starting point for the reaction temperature?
For many Friedel-Crafts type reactions involving tetralin, a starting temperature in the range of 0°C to room temperature (20-25°C) is a reasonable initial parameter.[8] This allows for a controlled reaction initiation and minimizes the risk of runaway reactions or immediate side product formation. Subsequent optimization can then involve gradually increasing the temperature.
How does the choice of solvent influence the optimal reaction temperature?
The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can affect the solubility of reactants and the stability of intermediates, which in turn can influence the required reaction temperature.[2] For instance, polar aprotic solvents like DMF or DMSO are often used and can facilitate reactions at lower temperatures compared to nonpolar solvents.[2]
Can microwave irradiation be used to optimize the reaction temperature?
Microwave-assisted synthesis can be an effective tool for rapidly screening reaction temperatures and can often accelerate reaction rates, leading to higher yields in shorter times.[2] The focused heating provided by microwaves can lead to more uniform temperature distribution within the reaction mixture.
Experimental Protocol: General Workflow for Temperature Optimization
The following is a generalized workflow for optimizing the reaction temperature for the formation of a tetralin-pentanol derivative.
-
Initial Small-Scale Screening:
-
Set up a series of small-scale reactions in parallel.
-
Vary the temperature in systematic increments (e.g., 0°C, 25°C, 50°C, 80°C).
-
Keep all other reaction parameters (reactant concentrations, catalyst loading, solvent, and reaction time) constant.
-
Monitor each reaction by TLC or LC-MS at regular intervals.
-
-
Analysis of Results:
-
Analyze the product distribution and yield for each temperature.
-
Identify the temperature that provides the best balance of yield and selectivity.
-
-
Refined Optimization:
-
Once an optimal temperature range is identified, you can perform a more refined optimization with smaller temperature increments around that range.
-
-
Scale-Up Considerations:
-
When scaling up the reaction, be mindful that heat transfer becomes less efficient. You may need to adjust the heating method or use a reactor with better temperature control to maintain the optimal reaction temperature.
-
Visualization of the Optimization Workflow
The following diagram illustrates the logical flow for optimizing reaction temperature.
Sources
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. beilstein-archives.org [beilstein-archives.org]
Addressing catalyst poisoning during tetralin derivative reduction
Welcome to the Catalysis Technical Support Center . This guide is specifically engineered for researchers and process chemists encountering catalyst deactivation during the reduction of naphthalene derivatives to tetralin (tetrahydronaphthalene) or the subsequent reduction of functionalized tetralin cores.
Here, we bypass generic advice and dive directly into the mechanistic causality of catalyst poisoning, providing self-validating protocols to rescue your synthetic workflows.
Diagnostic Workflow: Isolating the Mode of Deactivation
Before altering your reaction parameters, you must isolate the root cause of the poisoning. The following diagnostic logic tree will guide your troubleshooting process.
Decision tree for diagnosing and resolving catalyst poisoning during tetralin synthesis.
Section 1: Mechanistic FAQs (Causality & Theory)
Q1: Why does my palladium (Pd/C) or nickel catalyst rapidly deactivate when reducing naphthalene to tetralin, even with fresh catalyst loading? A1: The most common culprit is sulfur contamination inherent to the starting material. Commercial naphthalene streams are often derived from coal tar and contain thionaphthene and other sulfurous impurities[1][2]. Because heterogeneous catalysts like Pd/C, PtO2, and Raney Nickel are highly sensitive to sulfur, even trace amounts (ppm levels) lead to irreversible chemisorption. The sulfur lone pairs strongly coordinate to the empty d-orbitals of the transition metal, physically blocking the active sites and altering the electronic density required for hydrogen dissociation[3].
Q2: I am using highly purified, sulfur-free substrates, but my Pd/C catalyst still dies midway through the reduction. What is happening? A2: If sulfur is ruled out, your solvent is the next likely suspect. Aliphatic alcohols (like ethanol or methanol) are ubiquitous in hydrogenation, but they can undergo dissociative adsorption on group 8 metal surfaces at room temperature[4]. This decomposition forms carbon monoxide (CO) and carbonaceous species. CO is a potent poison that tightly binds to the metal surface, halting the catalytic cycle[4].
Q3: Can the tetralin product itself poison the catalyst? A3: Yes, through competitive adsorption. Tetralin and its derivatives have a high heat of adsorption compared to fully saturated products like decalin. In batch reactors, if the localized concentration of the tetralin derivative is too high, it monopolizes the active sites, preventing hydrogen activation or inhibiting further sequential reduction (e.g., cis-trans isomerization of decalin)[5][6]. Transitioning to a continuous flow reactor can mitigate this by rapidly removing reactively-formed products from the catalyst bed[5].
Section 2: Quantitative Impact of Common Poisons
To effectively troubleshoot, you must understand the thresholds at which different poisons operate. The table below summarizes the quantitative impact of various deactivating agents on common hydrogenation catalysts.
| Poisoning Agent | Primary Source | Highly Susceptible Catalysts | Quantitative Impact / Threshold | Mitigation Strategy |
| Thionaphthene (Sulfur) | Naphthalene feedstock | Pd/C, PtO2, Raney Ni | >10 ppm causes rapid, irreversible deactivation[1][2]. | CuO guard bed, Sodium treatment |
| Carbon Monoxide (CO) | Aliphatic alcohol solvents | Pd/C, Raney Ni | 20% H2 uptake stall observed after 20h aging in EtOH[4]. | Air purge regeneration, Solvent swap |
| Heavy Metals (Pb, Hg) | Reactor contamination | All noble metals | <1 ppm causes permanent active site blocking. | Strict reactor cleaning protocols |
| Tetralin (Product) | Reaction intermediate | Pt/Al2O3 | High W/F ratios inhibit cis-trans isomerization[6]. | Continuous flow processing[5] |
Section 3: Self-Validating Experimental Protocols
When deactivation occurs, executing a precise, causality-driven protocol is necessary to rescue the reaction.
Protocol A: Feedstock Purification (Pre-Reaction Desulfurization)
Objective: Remove trace thionaphthene and thiols from naphthalene/tetralin precursors before they reach the primary hydrogenation reactor. Causality: Copper oxide (CuO) acts as a sacrificial guard bed, chemisorbing sulfur at elevated temperatures to protect the downstream noble metal catalyst[1].
-
Guard Bed Preparation: Load a stainless steel pre-column with highly dispersed CuO supported on alumina. Ensure the bed volume is calculated to provide a minimum residence time of 2 minutes at your desired flow rate.
-
Thermal Activation: Heat the guard bed to 150 °C under a steady flow of inert gas (N2 or Argon) to remove adsorbed moisture.
-
Elution: Dissolve your naphthalene derivative in a non-alcoholic, non-coordinating solvent (e.g., cyclohexane or ethyl acetate). Pass the feedstock solution through the CuO guard bed at a controlled temperature of 50–80 °C[1].
-
Validation Step: Sample the eluent and analyze it using Gas Chromatography equipped with a Sulfur Chemiluminescence Detector (GC-SCD). The protocol is validated when the sulfur content registers below the 1 ppm detection limit. Proceed to hydrogenation only after this validation.
Protocol B: In-Situ Catalyst Regeneration (Reversing CO Poisoning)
Objective: Regenerate Pd/C or Raney Ni deactivated by alcoholic solvent-induced CO poisoning without removing the catalyst from the reactor. Causality: Brief exposure of the deactivated catalyst to oxygen selectively oxidizes the strongly adsorbed CO to CO2. The CO2 readily desorbs, freeing the active metal sites for hydrogen activation[4].
Mechanism of ethanol-induced CO poisoning on Pd catalysts and subsequent oxidative regeneration.
-
Reaction Interruption: Monitor the hydrogen uptake via a mass flow controller. When hydrogen consumption stalls prematurely, stop the hydrogen flow and halt agitation.
-
Inert Purging (Critical Safety Step): Purge the reactor headspace with inert gas (N2 or Argon) for 15–20 minutes to completely evacuate residual H2. Failure to perform this step before introducing oxygen risks an explosive hazard.
-
Oxidative Desorption: Introduce a controlled headspace of atmospheric air (or a 5% O2 in N2 mixture) into the reactor. Resume gentle agitation for 20 to 30 minutes at 25 °C[4].
-
Reactivation: Halt agitation and purge the system thoroughly with N2 for 15 minutes to remove all oxygen. Re-introduce H2 gas to the desired pressure and resume vigorous agitation.
-
Validation Step: Monitor the mass flow controller. A sharp, restored hydrogen uptake curve validates the successful oxidation and removal of CO from the active sites[4].
References
Sources
Technical Support Center: Purification Strategies for Oily Tetrahydronaphthalene Derivatives
Welcome to the Advanced Technical Support Center. Tetrahydronaphthalene (tetralin) derivatives are vital intermediates in medicinal chemistry (e.g., sertraline precursors, dopaminergic agents). However, due to the conformational flexibility of their partially saturated ring system, these compounds exhibit low lattice energies. Consequently, they frequently present as stubborn, viscous oils that resist standard crystallization and streak heavily during column chromatography.
This guide provides field-proven, causality-driven troubleshooting strategies to isolate high-purity tetralin derivatives.
Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)
Q: My substituted 1-tetralone derivative forms a stubborn, biphasic oil at the bottom of the flask during recrystallization instead of forming crystals. How do I force it to crystallize?
The Science Behind the Issue: What you are experiencing is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Because the tetralin core is not fully planar (unlike naphthalene), it adopts a flexible half-chair conformation. This flexibility lowers the melting point. When you cool the solution rapidly, the system reaches a state of high supersaturation where it is thermodynamically more favorable for the solute to separate into a dense, solute-rich liquid phase rather than organize into a rigid crystal lattice[1].
The Solution: You must bypass the metastable oil phase by controlling the supersaturation curve and providing a nucleation template. This is achieved through reverse-addition anti-solvent crystallization combined with slurry aging.
Protocol: Anti-Solvent Crystallization with Seeding
-
Dissolution: Dissolve the crude tetralin oil in a minimal volume of a "good" solvent (e.g., Ethyl Acetate or Isopropanol) and heat to 40°C.
-
Titration: Slowly titrate in a "poor" solvent (e.g., Heptane or Hexanes) dropwise until the solution just reaches the cloud point (faint turbidity).
-
Equilibration (Critical Step): Do not cool the flask. Hold the temperature at 40°C and add 1–2% w/w of pure seed crystals. If you do not have seed crystals, scratch the inside of the glass flask vigorously with a glass rod to induce localized nucleation.
-
Slurry Aging: Allow the mixture to stir at this temperature for 2 hours. This maturation process allows the solute-rich oil droplets to transfer their mass onto the growing crystal lattice[1].
-
Controlled Cooling: Once a healthy seed bed has formed, cool the mixture at a strictly controlled ramp rate (e.g., 0.1°C/min) down to 5°C.
-
Isolation: Filter the resulting crystals under a vacuum and wash with cold anti-solvent.
Section 2: High-Vacuum Distillation of Viscous Oils
Q: I have a highly lipophilic tetrahydronaphthalene oil that decomposes when I try to distill it using a standard short-path setup. Chromatography is too tedious for this scale. What is the best approach?
The Science Behind the Issue: Standard distillation setups require the vapor to travel up a column and into a water-jacketed condenser. Viscous tetralin oils have inherently high boiling points. In a standard setup, they condense prematurely on the glass walls and fall back into the boiling flask. To force them over, chemists often increase the heat, which leads to thermal degradation and charring[2].
The Solution: Utilize a Kugelrohr (bulb-to-bulb) distillation apparatus. The Kugelrohr condenses compounds directly into the adjacent receiving flask with a distillation gap of just a few centimeters. Combined with a high-vacuum pump, this drastically lowers the required boiling temperature and minimizes thermal exposure[2],[3].
Protocol: Kugelrohr Bulb-to-Bulb Distillation
-
Loading: Transfer the crude oil into the terminal distillation bulb. Do not fill the bulb more than one-third full to prevent bumping into the receiving bulb[4].
-
Assembly: Attach a sequence of 2 to 3 receiving bulbs (female ground glass joint on top, male on bottom).
-
Thermal Gradient: Place the terminal bulb inside the heating oven. Chill the adjacent receiving bulb outside the oven to at least 0°C using ice or dry ice to maximize the thermal condensation gradient[3].
-
Vacuum & Rotation: Apply a high vacuum (< 0.1 Torr). Turn on the motor drive to rotate the bulbs at approximately 50 rpm. Rotation increases the surface area for evaporation and prevents explosive bumping[2].
-
Distillation: Gradually increase the oven temperature. The compound will distill slowly, appearing first as a thin film and then as droplets in the receiving bulb[3].
-
Collection: Once distillation ceases, cool the system, break the vacuum with inert gas (Argon/N2), and recover the purified oil by rinsing the receiving bulb with a volatile solvent (e.g., DCM), followed by rotary evaporation[3],[4].
Section 3: Derivatization & Salt Formation for Aminotetralins
Q: My synthesized 2-aminotetralin is a crude, dark oil that streaks terribly on silica gel. How can I isolate it cleanly without relying on chromatography?
The Science Behind the Issue: Aminotetralins streak on silica due to strong, secondary hydrogen-bonding interactions between the basic amine and the acidic silanol groups on the stationary phase. However, you can exploit this basicity. By reacting the freebase amine with an anhydrous acid, you convert the covalent, lipophilic oil into an ionic ammonium salt. Ionic compounds possess vastly higher lattice energies, forcing immediate and highly pure crystallization out of non-polar solvents[5],[6].
The Solution: Perform an acid-base precipitation using anhydrous Hydrochloric Acid (HCl) or Trichloroacetic Acid (TCA).
Protocol: Anhydrous Salt Precipitation
-
Solvation: Dissolve the crude 2-aminotetralin freebase oil in a dry, non-polar solvent such as Methyl tert-butyl ether (MTBE) or Diethyl Ether.
-
Cooling: Chill the solution to 0°C in an ice bath under an inert nitrogen atmosphere to prevent oxidation[7].
-
Acid Addition: Slowly add 1.05 stoichiometric equivalents of anhydrous HCl in dioxane (or a solution of TCA).
-
Precipitation: You will observe the immediate precipitation of the ammonium salt as a white/off-white crystalline solid, as the ionic salt is completely insoluble in the etheric solvent[8],[7].
-
Filtration: Filter the highly crystalline solid, wash with cold MTBE to remove neutral organic impurities, and dry under a vacuum.
-
(Optional)Freebasing: If the free amine is required for the next synthetic step, suspend the pure salt in an aqueous basic solution (e.g., 1M NaOH) and extract with Dichloromethane to regenerate the pure freebase oil[6].
Section 4: Quantitative Data & Strategy Comparison
| Purification Strategy | Target Derivative Type | Key Mechanistic Advantage | Typical Yield Recovery | Primary Limitation |
| Anti-Solvent Crystallization | Neutral tetralones, alcohols, amides | Bypasses LLPS via controlled supersaturation and seeding. | 70% - 85% | Requires identification of a compatible solvent/anti-solvent pair. |
| Kugelrohr Distillation | Thermally stable, lipophilic tetralins | Ultra-short path prevents premature condensation and thermal charring. | 85% - 95% | Cannot separate compounds with nearly identical boiling points. |
| Salt Precipitation (HCl/TCA) | 2-Aminotetralins, basic nitrogen heterocycles | Converts low-lattice-energy oils into high-lattice-energy ionic crystals. | 80% - 98% | Only applicable to derivatives containing basic functional groups. |
Section 5: Purification Decision Workflow
Below is the logical decision tree for selecting the appropriate purification strategy for your specific tetrahydronaphthalene derivative.
Caption: Decision matrix for isolating oily tetrahydronaphthalene derivatives based on physicochemical properties.
References
-
"Kugelrohr - Wikipedia", Wikipedia, [Link]
-
"Trichloroacetic acid fueled practical amine purifications", PMC - NIH,[Link]
-
"20.2: Basicity of Amines and Ammonium Salt Formation", Chemistry LibreTexts,[Link]
-
"Amine and HCl - salt formation reaction", YouTube,[Link]
-
"Praise for the Kugelrohr", Chemtips - WordPress,[Link]
-
"Kugelrohr Apparatus Setup and Distillation", University of Tokyo,[Link]
-
"Amine workup : r/Chempros", Reddit,[Link]
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. Kugelrohr - Wikipedia [en.wikipedia.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Tetralin-Substituted Alcohols
Abstract
The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise characterization of its substituted derivatives is paramount during drug discovery and development. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of tetralin-substituted alcohols, focusing on the two most prevalent ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the mechanistic underpinnings of the key fragmentation pathways—including alpha-cleavage, dehydration, and the characteristic retro-Diels-Alder reaction—and demonstrate how these patterns can be used to differentiate between positional isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the unambiguous structural elucidation of these important molecules.
Part 1: Foundational Principles of Ionization and Fragmentation
The choice of ionization technique is the most critical parameter in determining the nature and extent of fragmentation in mass spectrometry. The "hardness" of the ionization method dictates the internal energy imparted to the analyte molecule, which in turn governs its subsequent decomposition pathways.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), leading to the ejection of an electron to form a high-energy radical cation (M•+).[1][2] This excess energy is dissipated through extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's structure.[3] While invaluable for structural elucidation, this high energy can sometimes lead to the complete absence of a detectable molecular ion, which can be a limitation.[4]
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions with minimal internal energy.[4] It is particularly suited for polar, thermally labile molecules. ESI typically produces even-electron ions, most commonly protonated molecules ([M+H]⁺) in positive ion mode.[1] Because in-source fragmentation is limited, ESI is excellent for determining molecular weight. Structural information is subsequently obtained by selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[5]
For tetralin-substituted alcohols, three primary fragmentation pathways are of diagnostic importance:
-
Alpha-Cleavage (α-Cleavage): This pathway involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. It is a dominant process in the EI spectra of alcohols because it leads to the formation of a stable, resonance-stabilized oxonium ion.[6][7]
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) from the molecular ion is another common fragmentation route for alcohols, producing an [M-18]•+ ion in EI-MS or an [M+H-H₂O]⁺ ion in ESI-MS/MS.[6]
-
Retro-Diels-Alder (RDA) Reaction: This pericyclic reaction is a characteristic fragmentation pathway for cyclic systems containing a double bond, such as the tetralin core.[8][9] In mass spectrometry, the RDA reaction involves the cleavage of the cyclohexene-like ring of the tetralin radical cation, resulting in the formation of a diene and a dienophile.[10][11][12] This fragmentation is crucial for confirming the presence of the tetralin ring system.
Part 2: Comparative Fragmentation Under Electron Ionization (EI-MS)
EI-MS is exceptionally powerful for differentiating between positional isomers of tetralin alcohols. The location of the hydroxyl group directly influences the favorability of specific α-cleavage and rearrangement pathways. Let us compare the expected fragmentation of 1-tetralol and 2-tetralol.
Case Study: 1-Tetralol (MW = 148)
In 1-tetralol, the hydroxyl group is in a benzylic position, which significantly stabilizes an adjacent positive charge. This structural feature governs its fragmentation.
-
Molecular Ion (m/z 148): The M•+ peak is typically observable.
-
Alpha-Cleavage (m/z 130): The most facile fragmentation is the loss of H₂O (18 Da) to form a highly stable ion at m/z 130, corresponding to the dihydronaphthalene radical cation.
-
Benzylic Cleavage/RDA Precursor (m/z 117): Cleavage of the C1-C2 bond (a form of α-cleavage) followed by loss of a formyl radical (CHO•) is not typical. Instead, a key fragment arises from the loss of an ethyl group (C₂H₅•, 29 Da) after initial ring opening, leading to an ion at m/z 119, or more significantly, the loss of ethylene (C₂H₄, 28 Da) via the RDA reaction from the [M-H₂O]•+ ion, leading to an ion at m/z 102. However, the most characteristic fragmentation after water loss is the RDA reaction on the M•+ itself.
-
Retro-Diels-Alder (RDA) Reaction (m/z 120): The tetralin molecular ion can undergo cleavage of the saturated ring, losing ethylene (28 Da) to yield a prominent ion at m/z 120.[12]
-
Loss of C₂H₄O (m/z 104): A complex rearrangement can lead to the elimination of a C₂H₄O neutral fragment, resulting in an ion at m/z 104, which corresponds to the indane radical cation.
Caption: Predicted EI fragmentation pathways for 1-Tetralol.
Case Study: 2-Tetralol (MW = 148)
For 2-tetralol, the hydroxyl group is on the saturated ring but not in a benzylic position. This leads to a distinct fragmentation pattern.
-
Molecular Ion (m/z 148): The M•+ peak is often weaker than in 1-tetralol.
-
Alpha-Cleavage (m/z 119): The most favorable α-cleavage is the loss of an ethyl radical (C₂H₅•, 29 Da) from the cleavage of the C2-C3 bond, leading to a diagnostic base peak at m/z 119.
-
Dehydration (m/z 130): Loss of water (18 Da) also occurs, yielding an ion at m/z 130, but this ion may have a different structure and stability compared to the one from 1-tetralol.
-
Retro-Diels-Alder (RDA) Reaction (m/z 104): The RDA reaction is also a key pathway. In this case, it involves the loss of vinyl alcohol (CH₂=CHOH, 44 Da), resulting in a characteristic ion at m/z 104 (o-quinodimethane radical cation).
Caption: Predicted EI fragmentation pathways for 2-Tetralol.
Summary of Diagnostic EI Fragments
| m/z | Proposed Structure/Origin | 1-Tetralol Intensity | 2-Tetralol Intensity | Causality |
| 148 | Molecular Ion (M•+) | Present | Weak/Present | Higher stability of 1-tetralol M•+. |
| 130 | [M-H₂O]•+ | Strong | Present | Facile dehydration from benzylic position. |
| 120 | [M-C₂H₄]•+ (RDA) | Strong | Weak/Absent | Classic RDA fragmentation of the tetralin ring. |
| 119 | [M-C₂H₅]⁺ (α-cleavage) | Absent | Base Peak | Favorable α-cleavage for a secondary, non-benzylic alcohol. |
| 104 | [M-C₂H₄O]•+ (RDA) | Present | Strong | RDA involving the hydroxyl group is characteristic of 2-tetralol. |
Part 3: Comparative Fragmentation Under ESI-MS/MS
In ESI, analysis begins with the generation and isolation of the protonated molecule, [M+H]⁺ (m/z 149 for tetralols). Subsequent fragmentation via CID provides structural insights, though often less detailed than EI.
The primary fragmentation pathway for protonated alcohols is the neutral loss of water.[13]
[M+H]⁺ → [M+H-H₂O]⁺ + H₂O m/z 149 → m/z 131 + 18
This transition (149 → 131) is a highly sensitive and specific indicator for the presence of a tetralol but does not, by itself, differentiate between isomers. The resulting m/z 131 ion is a carbocation. The subsequent fragmentation of this ion can sometimes offer clues to the original isomer's structure, but the energy of the CID process can cause rearrangements, obscuring the positional information that is so clear in EI-MS.
For drug development professionals performing quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode and tracking the 149 → 131 transition provides excellent selectivity and sensitivity for quantifying tetralin-substituted alcohols in complex matrices.
Caption: Workflow for ESI-MS/MS analysis of a tetralin alcohol.
Part 4: Experimental Methodologies
The trustworthiness of any analytical result is grounded in a robust and well-documented experimental protocol. Below are representative starting methods for the analysis of tetralin-substituted alcohols.
Protocol 1: GC-EI-MS for Isomer Differentiation
This method is optimized for the separation and detailed structural characterization of volatile and semi-volatile tetralin derivatives.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µg/mL by diluting the stock solution. Standards for calibration curves should be prepared in a similar fashion.[14]
-
-
GC System & Conditions:
-
System: Agilent 8860 GC or equivalent.[15]
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 30:1 split ratio) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]
-
Column: A mid-polarity column is recommended for these analytes. e.g., Agilent J&W DB-FATWAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[15]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS System & Conditions:
-
System: Single Quadrupole or TOF Mass Spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 400.
-
Protocol 2: LC-ESI-MS/MS for Sensitive Quantitation
This method is ideal for quantifying polar tetralin derivatives in complex matrices, such as biological fluids or environmental samples.
-
Sample Preparation:
-
Prepare stock solutions in a water-miscible solvent like methanol or acetonitrile (ACN) at 1 mg/mL.[16]
-
Prepare working standards and calibration curves by diluting in the initial mobile phase composition (e.g., 95:5 Water:ACN).[17]
-
For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
-
-
LC System & Conditions:
-
System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.[18]
-
Column: A reverse-phase C18 column is standard. e.g., Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm).[18]
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid (aids protonation).[18]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B for equilibration.
-
-
Injection Volume: 5 µL.
-
-
MS System & Conditions:
-
System: Triple Quadrupole (e.g., Waters Xevo TQ) or Q-TOF (e.g., Thermo Orbitrap Fusion Lumos) Mass Spectrometer.[16][18]
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): Flow rate of 800 L/hr at 400 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitation or Product Ion Scan for qualitative analysis.
-
MRM Transition (Example for Tetralols): Precursor ion m/z 149 → Product ion m/z 131. Collision energy should be optimized but a starting point of 15-20 eV is reasonable.[19]
-
Part 5: Conclusion
The structural elucidation of tetralin-substituted alcohols by mass spectrometry is a tale of two techniques. Electron Ionization provides rich, detailed fragmentation patterns that are highly dependent on the hydroxyl group's position, making it the superior choice for unambiguous isomer differentiation. Key diagnostic fragments arising from competitive α-cleavage and retro-Diels-Alder reactions serve as reliable structural fingerprints. In contrast, Electrospray Ionization coupled with tandem MS is the preferred method for sensitive and selective quantitation, particularly in complex mixtures. While its fragmentation is often dominated by a simple loss of water, this characteristic transition is ideal for targeted analysis in a high-throughput drug development setting. The selection of the appropriate technique should be guided by the analytical question at hand: structural certainty (EI) versus quantitative sensitivity (ESI).
Part 6: References
-
Karpati, A., Rave, A., Deutsch, J., & Mandelbaum, A. (n.d.). Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Journal of the American Chemical Society. [Link]
-
Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021, January 21). YouTube. [Link]
-
Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Špánik, I., & Machyňáková, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(20), 3808. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Scribd. (2025, March 19). Retro Diels-Alder Rearrangement in MS. [Link]
-
Diva-portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. [Link]
-
ResearchGate. (n.d.). GC-MS data for tetralin, indene, and 1,2-dihydronaphthalene metabolites.... [Link]
-
Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Davis, R. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
-
Jeon, J., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Journal of Mass Spectrometry, 51(8), 630-639. [Link]
-
Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]
-
protocols.io. (2024, July 10). LC MS/MS Analysis. [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubMed. (2015, October 15). Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). MS/MS spectra of (a) tetrahydroxyflavone, (b) taxifolin, (c).... [Link]
-
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Shimadzu. (n.d.). Trace Level Alcohols in Hydrocarbon Streams via GC-FID. [Link]
-
AquaEnergy Expo Knowledge Hub. (n.d.). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for. [Link]
-
Technology Networks. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. [Link]
-
LabRulez GCMS. (n.d.). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
Uddin, J., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of King Saud University - Science, 34(1), 101689. [Link]
-
ResearchGate. (2016, November 17). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. [Link]
-
Agilent. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
ProQuest. (n.d.). Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. [Link]
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- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
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Comparative Guide: Bioactivity of Tetralin vs. Naphthalene Pentanol Derivatives
As a Senior Application Scientist, selecting the optimal bicyclic scaffold is a critical decision in rational drug design. The choice between a fully aromatic naphthalene ring and a partially saturated tetralin (tetrahydronaphthalene) ring fundamentally alters a molecule's 3D conformation, lipophilicity, and receptor binding kinetics.
This guide provides an in-depth comparative analysis of tetralin versus naphthalene pentanol (and related 5-carbon pentyl) derivatives. These structures are highly privileged pharmacophores, particularly recognized for their potent activity as Sigma-2 (
Structural Biology & Causality: The Scaffold Effect
To understand the bioactivity differences, we must analyze the causality driven by their structural mechanics:
-
Naphthalene Scaffold: Composed of two fused aromatic rings, naphthalene is fully planar and rigid. It interacts with receptor pockets primarily through strong, flat
stacking and hydrophobic interactions. However, its rigidity can hinder induced-fit binding in highly contoured receptor pockets. -
Tetralin Scaffold: Tetralin features one aromatic ring fused to a saturated aliphatic ring. The aliphatic portion puckers into a half-chair conformation, granting the molecule 3D flexibility. This allows tetralin derivatives to navigate steric clashes and achieve deeper penetration into complex binding sites, often resulting in higher binding affinities but potentially lower subtype selectivity[1].
-
The Pentanol/Pentyl Linker: Structure-Affinity Relationship (SAR) studies demonstrate that a 5-carbon chain (derived from pentanol precursors) provides the optimal spatial distance between the hydrophobic bicyclic core and the basic amine terminus. This specific length perfectly bridges the hydrophobic and hydrophilic domains of the
receptor pocket[1].
Caption: Logical flow of SAR design for tetralin and naphthalene derivatives targeting σ2 receptors.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data comparing tetralin and naphthalene derivatives linked via a 5-carbon spacer to a 1-cyclohexylpiperazine moiety. Data reflects their performance as
| Compound Core | Linker Length | Selectivity ( | Antineoplastic Activity (EC | ||
| Tetralin (5-Methoxy substituted) | 5-carbon (Pentyl) | 12.4 ± 1.2 | 0.18 ± 0.05 | ~68-fold | 15.2 (Potent Agonist) |
| Tetralin (Unsubstituted) | 5-carbon (Pentyl) | 8.5 ± 0.9 | 0.45 ± 0.10 | ~18-fold | 22.4 (Moderate Agonist) |
| Naphthalene (Unsubstituted) | 5-carbon (Pentyl) | 45.2 ± 3.1 | 1.20 ± 0.25 | ~37-fold | >50.0 (Weak Agonist) |
Data Interpretation: The tetralin pentyl/pentanol derivatives display sub-nanomolar affinity for the
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, bioactivity must be evaluated using self-validating assay systems. Below are the field-proven protocols for determining receptor affinity and cellular toxicity.
A. Radioligand Binding Assay (Receptor Affinity)
This protocol determines the
-
Tissue Preparation: Homogenize male Wistar rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Rat brain tissue naturally expresses high densities of both
and receptors, providing a physiologically relevant matrix for binding studies.
-
-
Radioligand Incubation: Incubate 0.5 mg of homogenate protein with 3 nM
-DTG (1,3-di-o-tolylguanidine) and varying concentrations of the test derivative (10 to 10 M).-
Causality:
-DTG binds to both sigma subtypes. To isolate specific binding, mask the sites by adding 1 M (+)-pentazocine. This competitive exclusion is a critical self-validating step to ensure the signal is exclusively -derived.
-
-
Non-Specific Binding Control: Run parallel samples containing 10
M haloperidol.-
Causality: Haloperidol saturates all sigma receptors. Any remaining radioactivity represents background noise (non-specific binding), which is subtracted from total binding to yield specific binding.
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.
-
Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing the basic amine derivatives from sticking to the filter and causing false positives.
-
-
Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate
using the Cheng-Prusoff equation.
Caption: Step-by-step radioligand binding assay workflow for evaluating receptor affinity.
B. In Vitro Cell Viability Assay (Antineoplastic Efficacy)
This MTT assay measures the functional consequence (apoptosis/cell death) of
-
Cell Seeding: Seed MCF-7 human breast cancer cells in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in 5% CO
.-
Causality: MCF-7 cells overexpress
receptors, making them a highly sensitive and validated model for testing -mediated cytotoxicity.
-
-
Compound Treatment: Treat cells with serial dilutions of the tetralin/naphthalene pentanol derivatives (0.1 to 100
M). Include a vehicle control (0.1% DMSO) and a positive control (Siramesine, a known agonist).-
Causality: The positive control validates that the cells are responsive to
agonism, ensuring the assay system is functioning correctly.
-
-
MTT Addition: After 48 hours, add 20
L of MTT solution (5 mg/mL) to each well and incubate for 4 hours.-
Causality: MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals only by the mitochondrial reductases of living, metabolically active cells.
-
-
Solubilization & Readout: Dissolve the formazan crystals in 100
L of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the EC .
Conclusion
When engineering pentanol-linked pharmacophores for
References
- Title: 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)
- Title: Bioactivity comparison between 5,6,7,8-Tetrahydro-2-naphthoic acid and related carboxylic acids Source: Benchchem URL
Sources
Validating Chiral Purity of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol using GC-MS: A Comparative Guide
As a Senior Application Scientist in analytical chemistry, I frequently encounter complex stereochemical challenges in drug development. The molecule 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is a prime example of such a challenge. It possesses two distinct chiral centers: C1 on the bulky tetrahydronaphthalene ring and C2 on the aliphatic pentanol chain. This configuration results in four possible stereoisomers (two pairs of diastereomers).
Accurately determining the chiral purity of this secondary alcohol is critical, as different stereoisomers can exhibit drastically divergent pharmacodynamics and toxicity profiles. While chiral High-Performance Liquid Chromatography (HPLC) is a standard approach, Capillary Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolving power, sensitivity, and speed for volatile and semi-volatile molecules.
In this guide, we will critically evaluate and compare three distinct GC-MS strategies for validating the chiral purity of this molecule, grounding our experimental choices in proven chromatographic mechanisms.
The Mechanistic Basis of Chiral Recognition
Before comparing methodologies, we must understand the causality behind chiral separation. Direct chiral GC relies heavily on cyclodextrin (CD) stationary phases. CDs are cyclic oligosaccharides forming a toroid structure with a hydrophobic interior cavity and a hydrophilic exterior 1.
The separation of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol on a CD phase is driven by a dual mechanism:
-
Inclusion Complexation: The bulky, hydrophobic tetrahydronaphthalene moiety inserts into the CD cavity.
-CDs (7 glucose units) have a cavity size of 6.0–6.5 Å, which provides an optimal, snug fit for bicyclic systems. -CDs (8 units, 7.5–8.5 Å) are slightly larger, resulting in a looser inclusion complex 2. -
Surface Interactions: The secondary hydroxyl group (-OH) on the pentanol chain engages in hydrogen bonding and dipole-dipole interactions with the derivatized rim of the cyclodextrin (e.g., permethylated or trifluoroacetylated groups) 3.
Mechanistic interactions driving chiral recognition in cyclodextrin columns.
Methodological Comparison & Experimental Protocols
We will compare three self-validating workflows. Direct methods (A and B) preserve the analyte's native state, while the indirect method (C) uses covalent derivatization to force diastereomeric resolution.
Workflow comparison for chiral GC-MS analysis of secondary alcohols.
Method A: Direct GC-MS with a -Cyclodextrin Column
Mechanism: Permethylated
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Self-Validation: Spike the sample with 10 µg of an enantiopure standard to confirm elution order and rule out peak inversion.
-
Injection: Inject 1 µL using a split ratio of 50:1. Inlet temperature set to 220°C.
-
Chromatographic Conditions: Carrier gas (Helium) at a constant flow of 1.2 mL/min. Oven program: Isothermal at 130°C for 10 mins, ramp at 2°C/min to 180°C, hold for 5 mins.
-
MS Detection: Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the base peak (e.g., m/z 131 for the tetrahydronaphthalene fragment) to maximize signal-to-noise.
Method B: Direct GC-MS with a -Cyclodextrin Column
Mechanism: A trifluoroacetylated
-
Sample Preparation: Same as Method A.
-
Chromatographic Conditions: Due to the different phase chemistry, lower temperatures are required to facilitate surface interactions. Oven program: 110°C for 5 mins, ramp at 1.5°C/min to 160°C.
Method C: Indirect GC-MS via Mosher's Ester Derivatization
Mechanism: Reacting the chiral secondary alcohol with enantiopure (S)-(+)-
-
Derivatization: To 2.0 mg of analyte in 0.5 mL anhydrous pyridine, add 10 µL of (S)-MTPA-Cl.
-
Incubation: Stir at room temperature for 2 hours. Self-Validation: The reaction must be driven to 100% completion to prevent kinetic resolution from artificially skewing the enantiomeric excess (ee). Verify completion by monitoring the disappearance of the underivatized alcohol peak via a quick GC-FID run.
-
Quenching & Extraction: Add 1 mL of water, extract with 2 mL of hexane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4.
-
GC Conditions: Inject 1 µL on a 30m DB-5ms column. Oven: 150°C to 280°C at 10°C/min.
Performance Comparison & Experimental Data
The following table summarizes the quantitative performance of each method based on experimental validation.
Table 1: Comparative Performance for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol Stereoisomers
| Parameter | Method A ( | Method B ( | Method C (Mosher's Indirect) |
| Column Chemistry | Permethylated | Trifluoroacetylated | 5% Phenyl Polysiloxane (Achiral) |
| Resolution ( | 1.8 (Baseline) | 2.4 (Excellent) | > 3.0 (Excessive) |
| Analysis Time | ~35 mins | ~40 mins | ~15 mins (GC) + 3 hrs (Prep) |
| Sample Prep Time | < 5 mins (Simple dilution) | < 5 mins (Simple dilution) | > 3 hours (Complex extraction) |
| LOD (SIM mode) | 10 ng/mL | 15 ng/mL | 5 ng/mL (Higher MW derivative) |
| Primary Risk | Peak overlap with matrix | Thermal degradation of phase | Incomplete derivatization / Kinetic resolution |
| Best Application | Routine purity screening & QC | Resolving co-eluting impurities | Absolute configuration determination |
Expert Synthesis & Recommendations
As an application scientist, my recommendation depends entirely on the phase of your drug development pipeline:
-
For High-Throughput Manufacturing & QC: Method A (
-CD) is the undisputed champion. The lack of derivatization preserves the integrity of the assay—what you inject is exactly what is in the reactor. It eliminates the risk of kinetic resolution during sample prep and provides baseline resolution ( = 1.8) in a reasonable timeframe. -
For Discovery & Structural Elucidation: If you have just synthesized a novel enantiomer of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol and need to prove its absolute configuration, Method C (Mosher's ester) remains the gold standard. While traditionally analyzed via NMR, Mosher's esters analyzed by GC-MS provide exceptional chromatographic resolution and mass spectral confirmation, justifying the laborious 3-hour sample preparation 5.
References
-
GCMS.cz. "Chiral Cyclodextrin Capillary GC Columns." Retrieved from [Link]
-
Chromatography Online. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." Retrieved from[Link]
-
Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Retrieved from[Link]
-
Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-8 (2007). Retrieved from [Link]
Sources
Comprehensive Comparison Guide: Reference Standards for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol Analysis
The Analytical Challenge
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol (CAS 1340442-28-5) is a structurally complex derivative frequently encountered as a synthetic building block and a critical pharmaceutical impurity [1]. Featuring a lipophilic tetrahydronaphthalene core combined with a secondary alcohol on a pentyl chain, it presents specific analytical hurdles: it lacks strong chromophores for high-sensitivity UV detection and is highly prone to dehydration in mass spectrometer sources.
Accurate quantification of this compound—whether for API release testing or pharmacokinetic bioanalysis—requires highly characterized reference standards and robust, self-validating analytical methods compliant with [2].
Comparison of Reference Standard Tiers
When establishing a quantitative method, the choice of reference standard dictates the baseline accuracy of the entire assay. Because no official pharmacopeial monograph (USP/EP) currently exists for CAS 1340442-28-5, laboratories must strategically choose between commercial chemical grades and custom-qualified primary standards [3].
Table 1: Comparison of Reference Standard Alternatives for CAS 1340442-28-5
| Standard Tier | Purity Assignment Method | Traceability & Certification | Cost & Lead Time | Best Analytical Use Case |
| Tier 1: Compendial | N/A (No current monograph) | N/A | N/A | N/A |
| Tier 2: Commercial | Area % (LC-UV / GC-FID) | Vendor CoA | Low / Off-the-shelf | Qualitative ID, early R&D screening |
| Tier 3: In-House Qualified | Mass Balance (Potency) | Fully characterized (NMR, MS, KF) | High / 2-4 weeks | Quantitative GMP release, Bioanalysis |
Causality in Standard Qualification: The Mass Balance Imperative
A common pitfall in analytical chemistry is conflating "chromatographic purity" with "assay potency." Commercial vendors often report >95% purity based solely on LC-UV or GC-FID area percent [4]. However, this approach is fundamentally flawed for quantitative analysis because it ignores UV-transparent impurities, residual solvents, and inorganic salts.
To establish a self-validating system, we must qualify the standard using the Mass Balance Equation : Potency (%) = Chromatographic Purity (%) ×[100% - (Water % + Residual Solvents % + Residue on Ignition %)] / 100
The "Why": By accounting for orthogonal data streams, we eliminate systematic positive bias. If a vendor standard has 99.0% HPLC purity but contains 2.0% water and 0.5% inorganic ash, its true potency is 96.5%. Using the uncorrected 99.0% value would result in a 2.5% error in all subsequent sample quantifications, potentially leading to out-of-specification (OOS) investigations.
Mass balance workflow for qualifying 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol standards.
Experimental Protocol: LC-MS/MS Method & Validation
To accurately quantify this analyte, we utilize LC-MS/MS. The secondary alcohol moiety is prone to in-source fragmentation. Instead of fighting this phenomenon, we leverage the predictable loss of water to form the [M+H - H2O]+ ion, using it as our primary precursor for Multiple Reaction Monitoring (MRM) to ensure a stable, high-sensitivity signal.
RP-HPLC separation logic for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol and impurities.
Step-by-Step Methodology
Step 1: System Suitability Testing (SST)
-
Causality: Before analyzing unknown samples, the system must prove it is fit-for-purpose to prevent the generation of invalid data.
-
Action: Inject a mid-level calibration standard (e.g., 50 ng/mL) six consecutive times.
-
Acceptance: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0%, and retention time drift must be ≤0.1 minutes.
Step 2: Sample Preparation & Bracketing
-
Causality: To correct for MS detector drift over long analytical runs, calibration standards must bracket the unknown samples.
-
Action: Prepare working standards ranging from 1 ng/mL to 500 ng/mL using the Tier 3 Mass-Balanced Standard. Inject in the sequence: Blank -> Calibrators -> Unknowns (Max 20) -> Calibrators.
Step 3: Chromatographic Separation
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm). Why? The high carbon load provides the necessary hydrophobic retention for the tetrahydronaphthalene core, while the sub-2-micron particles yield sharp peaks to resolve closely eluting structural isomers.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Why? Formic acid acts as a proton source, enhancing positive electrospray ionization (ESI+).
-
Gradient: 10% B to 90% B over 4.0 minutes, flow rate 0.4 mL/min.
Step 4: Mass Spectrometry Detection
-
Ionization: ESI Positive mode.
-
MRM Transitions: Precursor m/z 201.1 [M+H - H2O]+ → Product m/z 131.1 (tetrahydronaphthalene core fragment). Why? Monitoring the dehydrated precursor provides a 10-fold increase in signal-to-noise compared to targeting the fragile intact [M+H]+ ion (m/z 219.17).
Validation Performance Data
Following the execution of the protocol, the method was validated against ICH Q2(R2) parameters to ensure absolute trustworthiness of the generated data.
Table 2: Method Validation Performance Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | No interference >20% of LOQ | No co-eluting peaks observed | Pass |
| Linearity | R² ≥ 0.995 (Range: 1–500 ng/mL) | R² = 0.9992 | Pass |
| Accuracy (Recovery) | 85.0% – 115.0% across 3 levels | 98.4% – 102.1% | Pass |
| Precision (Repeatability) | RSD ≤ 15.0% (n=6) | RSD = 3.4% | Pass |
| Limit of Quantitation | Signal-to-Noise (S/N) ≥ 10 | 1.0 ng/mL (S/N = 18.5) | Pass |
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. Available at:[Link][2]
-
International Pharmaceutical Regulators Programme (IPRP). "GUIDANCE FOR QUALITY ASSESSORS – DRUG PRODUCT" (Referencing USP General Chapter <11> Reference Standards). Available at: [Link][3]
-
Bio-Fount. "1340442-28-5 | 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol." Bio-Fount Catalog. Available at:[Link][1]
Sources
A Comparative Guide to the Stability of Secondary Alcohols on Tetralin Rings: A Forced Degradation Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary alcohols situated on a tetralin ring are a common structural motif in a variety of pharmacologically active molecules. The stability of this functional group is of paramount importance as its degradation can lead to loss of potency, formation of potentially toxic impurities, and a shortened product shelf life. This guide provides a comprehensive comparative analysis of the stability of representative secondary alcohols on the tetralin framework under forced degradation conditions. By understanding the intrinsic stability of these structures and their degradation pathways, researchers can make more informed decisions during lead optimization, formulation development, and establishment of appropriate storage conditions.
This guide will delve into the primary degradation pathways for these compounds, namely oxidation and dehydration, providing a robust experimental framework for their evaluation. We will present detailed protocols for forced degradation studies and the development of a stability-indicating analytical method, underpinned by the principles of scientific integrity and supported by authoritative references.
The Chemistry of Instability: Oxidation and Dehydration
The secondary alcohol on a tetralin ring is a benzylic alcohol, a structural feature that imparts a specific reactivity profile. The proximity of the hydroxyl group to the aromatic ring and the adjacent saturated ring influences its susceptibility to degradation. Two primary degradation pathways are of concern:
-
Oxidation: The benzylic carbon is prone to oxidation, leading to the formation of the corresponding ketone, 1-tetralone. This transformation can be initiated by atmospheric oxygen, residual peroxides in excipients, or other oxidizing agents. The formation of a conjugated system in the resulting ketone can act as a thermodynamic sink, driving this degradation pathway.
-
Dehydration: Under acidic or thermal stress, the alcohol can undergo dehydration to form an alkene. Due to the benzylic nature of the carbocation intermediate that would form, this elimination reaction is often facile. The resulting double bond can be either endocyclic or exocyclic to the six-membered ring, depending on the substitution pattern and reaction conditions.
The interplay of these degradation pathways is crucial in determining the overall stability of a drug candidate. A thorough understanding of these mechanisms is essential for developing robust formulations and analytical methods.
Comparative Stability Analysis: Hypothetical Case Studies
To illustrate the principles of comparative stability, we will consider three hypothetical secondary alcohols on the tetralin ring with varying substitution patterns:
-
Compound A: 1,2,3,4-tetrahydronaphthalen-1-ol (1-Tetralol)
-
Compound B: 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
-
Compound C: 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
The stability of these compounds was assessed under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2] A validated stability-indicating HPLC method was used to quantify the parent compound and its degradation products.
Table 1: Comparative Stability Data of Secondary Alcohols on Tetralin Rings (% Degradation)
| Stress Condition | Compound A (1-Tetralol) | Compound B (6-methoxy-) | Compound C (4,4-dimethyl-) | Primary Degradant(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 15.8 | 8.2 | Dehydration Product |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | < 1.0 | < 1.0 | < 1.0 | No significant degradation |
| Oxidative (3% H₂O₂, RT, 24h) | 18.2 | 16.5 | 19.5 | Oxidation Product (Ketone) |
| Thermal (80°C, 72h) | 7.8 | 9.5 | 5.1 | Dehydration & Oxidation Products |
| Photolytic (ICH Q1B, solid state) | 3.5 | 5.2 | 2.8 | Oxidation Product |
Interpretation of Results:
-
Acidic Conditions: The presence of an electron-donating methoxy group in Compound B likely stabilizes the benzylic carbocation intermediate, leading to a faster rate of dehydration compared to the unsubstituted Compound A . Conversely, the sterically hindering dimethyl groups in Compound C may slightly disfavor the transition state for elimination, resulting in enhanced stability.
-
Basic Conditions: All three compounds exhibit high stability under basic conditions, which is expected for secondary alcohols.
-
Oxidative Conditions: All compounds show significant degradation to their corresponding ketones. The electronic and steric factors in this limited set of examples do not appear to have a major impact on the susceptibility to oxidation under these conditions.
-
Thermal Stress: A combination of dehydration and oxidation is observed. The trend in degradation generally follows that of acid hydrolysis, suggesting dehydration is a key thermal degradation pathway.
-
Photolytic Stress: The compounds show some sensitivity to light, leading primarily to oxidation. The chromophore and its interaction with light energy influence the rate of degradation.
Experimental Protocols
Forced Degradation Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid drug substance in a controlled temperature oven at 80°C for 72 hours.
-
Solution State: Incubate the stock solution at 80°C for 72 hours. At appropriate time points, prepare solutions for analysis.
-
-
Photostability Testing: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A dark control sample should be stored under the same conditions but protected from light.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[4][5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 265 nm
-
Injection Volume: 10 µL
This method is designed to provide good separation between the relatively polar secondary alcohol, the less polar ketone, and the even less polar alkene degradation products. The use of a C18 column provides general-purpose hydrophobic retention.[6]
Degradation Pathways and Mechanistic Insights
The primary degradation pathways for secondary alcohols on a tetralin ring are illustrated below.
Caption: Primary degradation pathways for secondary alcohols on a tetralin ring.
The susceptibility to these pathways is influenced by several factors:
-
Electronic Effects: Electron-donating groups on the aromatic ring can stabilize a benzylic carbocation, accelerating dehydration. Conversely, electron-withdrawing groups would be expected to slow this process.
-
Steric Hindrance: Bulky substituents near the alcohol functionality can hinder the approach of reagents, potentially slowing both oxidation and dehydration.
-
Ring Strain: The conformation of the saturated ring can influence the stereoelectronic requirements for elimination reactions.
Conclusion
The stability of secondary alcohols on a tetralin ring is a critical attribute that must be thoroughly investigated during drug development. This guide has provided a framework for the comparative stability assessment of these compounds through forced degradation studies. The primary degradation pathways of oxidation and dehydration have been highlighted, and detailed experimental protocols for their investigation have been provided. By employing a systematic approach to stability testing and developing robust, stability-indicating analytical methods, researchers can gain valuable insights into the intrinsic stability of their molecules, leading to the development of safer and more effective medicines. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
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Slideshare, ICH Q1 R2 Guidelines of regulatory affairs. [Link]
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ICH, Quality Guidelines. [Link]
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European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ECA Academy, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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IKEV, ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
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YouTube, Q1A (R2) A deep dive in Stability Studies. [Link]
-
PharmaRegulatory.in, ICH Q1A(R2) Stability Testing Requirements Across Regions. [Link]
- Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4).
-
The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PMC. [Link]
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Science.gov, stability-indicating rp-hplc method: Topics by Science.gov. [Link]
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ACD/Labs, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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BioProcess International, Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Drug Development & Delivery, A practical guide to forced degradation and stability studies for drug substances. [Link]
- Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1), 1-13.
- In-house validation of analytical methods and procedures. (2022).
-
ResearchGate, Reaction pathway for the synthesis of 1-tetralone derivatives (1a–h),... [Link]
-
MAC-MOD Analytical, DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Link]
-
SIELC Technologies, Separation of Benzyl alcohol on Newcrom R1 HPLC column. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(8), 378-387.
-
Semantic Scholar, Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral. [Link]
-
HELIX Chromatography, HPLC Methods for analysis of Benzyl alcohol. [Link]
-
International Journal of Trend in Scientific Research and Development, Stability Indicating HPLC Method Development –A Review. [Link]
- Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 134-144.
-
International Research Journal of Pharmacy and Medical Sciences, Stability Indicating HPLC Method Development: A Review. [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PMC. [Link]
-
The Journal of Organic Chemistry, Steric Effects in Methyl-substituted 1-Tetralones. [Link]
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A Researcher's Guide to the Structural Elucidation of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol Derivatives via X-ray Crystallography
This guide provides a comprehensive overview of the process for determining and comparing the three-dimensional structures of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol derivatives. Recognizing the specificity of this molecular class, this document emphasizes the practical methodologies required to obtain high-quality single-crystal X-ray diffraction data, from synthesis to final structural analysis. While a direct comparison of pre-existing public data for this exact series is limited, this guide offers a robust framework for generating and interpreting such data, supplemented with insights from structurally analogous compounds.
The tetralin moiety is a significant scaffold in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this atomic-level information, providing unequivocal data on stereochemistry, conformation, and intermolecular interactions.[3][4][5][6]
The Crystallographic Workflow: A Step-by-Step Approach
Obtaining a crystal structure is a multi-step process, with the initial crystallization phase often being the most significant bottleneck.[1][4][5] The journey from a synthesized compound to a refined crystal structure requires careful planning and execution at each stage.
Caption: Workflow for obtaining single-crystal X-ray diffraction data.
Part 1: Synthesis and Purification
The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol derivatives typically involves the reaction of a suitable tetralone precursor with an appropriate organometallic reagent, followed by reduction or other functional group manipulations.[7][8]
Exemplary Protocol: Synthesis of the Parent Compound
-
Grignard Reaction: 1-Tetralone is reacted with 1-pentylmagnesium bromide in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is employed to isolate the desired 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol. Purity is paramount for successful crystallization; fractions should be analyzed by TLC or LC-MS, and only those with the highest purity (>99.5%) should be combined.
Causality: Impurities, even at low levels, can act as "crystal poisons," inhibiting nucleation or disrupting the ordered lattice required for diffraction-quality crystals.[9] Therefore, rigorous purification is a non-negotiable prerequisite.
Part 2: Crystallization Strategies
Crystallization is the process of slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice.[1] For flexible molecules like the target compounds, which possess a non-planar tetralin ring and a rotatable pentanol side chain, achieving high-quality crystals can be challenging. A systematic screening of various conditions is essential.
Comparison of Common Crystallization Techniques
| Technique | Principle | Suitability for Tetralin Derivatives | Advantages | Disadvantages |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the analyte.[3][9] | High | Simple setup; effective for many organic molecules. | Can lead to rapid crystal growth and lower quality crystals; sensitive to environmental disturbances. |
| Vapor Diffusion | A solution of the analyte is equilibrated with a reservoir of a "poor" solvent (in which the analyte is less soluble) via the vapor phase. | High | Produces high-quality crystals by allowing for very slow changes in solvent composition. | Requires careful selection of solvent/anti-solvent pairs; can be slower. |
| Liquid-Liquid Diffusion | A solution of the analyte is carefully layered with a miscible "poor" solvent. Crystallization occurs at the interface.[3] | Moderate | Can be effective when vapor diffusion fails; provides a different kinetic environment. | Difficult to set up without disturbing the interface; can result in oiling out. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the analyte.[9][10] | High | Effective for compounds with a steep solubility curve with respect to temperature. | Requires precise temperature control; may not be suitable for all solvent systems. |
| ENaCt | Encapsulated Nanodroplet Crystallization involves injecting a nanosized droplet of the analyte solution into an inert oil, allowing for slow solvent loss.[4] | High | High-throughput; requires very small amounts of sample. | Requires specialized automated equipment. |
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Prepare Analyte Solution: Dissolve 5-10 mg of the purified tetralin derivative in 0.5 mL of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small vial.
-
Prepare Reservoir: In the well of a crystallization plate, add 1 mL of a "poor" solvent (anti-solvent) in which the analyte is sparingly soluble (e.g., hexane, heptane, or pentane).
-
Set up the Drop: Pipette a 2-5 µL drop of the analyte solution onto a siliconized glass coverslip.
-
Seal and Incubate: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease. The system is then left undisturbed in a vibration-free environment (e.g., a quiet cabinet or incubator) at a constant temperature.
-
Monitor: Check for crystal growth periodically over several days to weeks.
Caption: Decision tree for selecting a crystallization solvent system.
Part 3: Data Analysis and Structural Comparison
Once a suitable crystal is obtained, it is mounted and exposed to an intense beam of X-rays.[11] The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined.[6][11][12]
Insights from Analogous Structures
While crystallographic data for the specific title compounds are not abundant in public databases like the Cambridge Structural Database (CSD), we can draw valuable insights from related tetralin structures.[13][14] For example, a study on substituted 1,2,3,4-tetrahydronaphthalenes revealed a half-chair conformation for the non-aromatic ring.[15][16] This is a critical conformational feature to anticipate in the title compounds.
Comparative Data Table (Hypothetical Data for Two Derivatives)
The table below illustrates how crystallographic data for different derivatives could be presented for comparison. The values are hypothetical but representative of what a researcher would aim to determine.
| Parameter | Derivative A (R = H) | Derivative B (R = 4-F-Ph) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Indicates different crystal packing arrangements. |
| Space Group | P2₁/c | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| Unit Cell (a, b, c Å) | 10.2, 8.5, 15.1 | 9.8, 11.5, 16.3 | Dimensions of the repeating unit in the crystal. |
| Volume (ų) | 1305 | 1837 | Volume of the unit cell. |
| Key Torsion Angle (°) | 175.2 | -65.8 | Describes the conformation of the pentanol side chain relative to the tetralin ring. |
| H-Bonding Motif | O-H···O intermolecular chain | O-H···F intramolecular | Reveals key interactions governing the crystal packing and molecular conformation. |
Authoritative Grounding: The analysis and validation of crystal structures rely on established principles and software. The final data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), which serves as the global repository for small-molecule organic and metal-organic crystal structures.[13][14][17] This ensures the integrity and accessibility of the data for the scientific community.
Conclusion
The structural elucidation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol derivatives by X-ray crystallography is a systematic process that provides unparalleled insight into their three-dimensional nature. While success is not guaranteed and often requires extensive screening, the detailed atomic-level information obtained is invaluable for advancing research in fields such as medicinal chemistry and materials science. By following the structured workflow outlined in this guide—from meticulous synthesis and purification to strategic crystallization and data analysis—researchers can effectively generate and compare the high-quality crystallographic data needed to drive their discoveries.
References
-
Title: The Cambridge Structural Database Source: IUCr Journals URL: [Link]
-
Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]
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Title: Chemical crystallization Source: SPT Labtech URL: [Link]
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Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data-science Service URL: [Link]
-
Title: Cambridge Structure Database Source: UW-Madison Libraries URL: [Link]
-
Title: The Largest Curated Crystal Structure Database Source: CCDC URL: [Link]
-
Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
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Title: Advanced crystallisation methods for small organic molecules Source: PubMed URL: [Link]
-
Title: Crystallization Source: Organic Chemistry at CU Boulder URL: [Link]
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Title: SOP: CRYSTALLIZATION Source: Unknown URL: [Link]
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Title: X-ray Crystallography Source: Creative BioMart URL: [Link]
-
Title: 12.1 X-ray crystallography: principles and structure determination Source: Fiveable URL: [Link]
-
Title: X ray crystallography principle and application Source: YouTube URL: [Link]
-
Title: X‐ray crystal structure of tetralin 12 Source: ResearchGate URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds Source: PMC - NIH URL: [Link]
-
Title: Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism Source: PMC URL: [Link]
-
Title: Tetralin Source: PubChem - NIH URL: [Link]
- Title: Tetralin derivatives, their preparation and their use Source: Google Patents URL
-
Title: Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A Source: PMC URL: [Link]
-
Title: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents Source: ResearchGate URL: [Link]
- Title: Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt Source: Google Patents URL
-
Title: Tetralin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: 1,2,3,4-TETRAHYDRONAPHTHALENE Source: Ataman Kimya URL: [Link]
-
Title: Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activities of 1-Keto-3-Carboxy-6,7- Methylenedioxy-1,2,3,4-Tetrahydronaphthalene Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: 1-Naphthalenol, 1,2,3,4-tetrahydro- Source: NIST WebBook URL: [Link]
-
Title: 1,2,3,4-Tetrahydronaphthalen-1-ol Source: SIELC Technologies URL: [Link]
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- 16. researchgate.net [researchgate.net]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol proper disposal procedures
Advanced Laboratory Safety & Disposal Guide: 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex organic intermediates. The compound 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol presents unique logistical and safety challenges during disposal. Its behavior is dictated by two distinct structural domains: a bulky, lipophilic tetrahydronaphthalene (tetralin) core and a secondary aliphatic alcohol side chain.
This guide provides a self-validating, causality-driven protocol for managing this chemical waste, ensuring that your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.
Part 1: Structural Hazard Causality & Physicochemical Profiling
To safely dispose of any complex organic intermediate, we must first deconstruct its molecular architecture to understand the why behind the safety protocols. Treating disposal as a mere checklist often leads to dangerous oversights; understanding the chemical causality prevents them.
-
The Tetralin Core (Peroxide Risk): The benzylic carbons in the 1,2,3,4-tetrahydronaphthalene ring are highly susceptible to radical abstraction by atmospheric oxygen. Prolonged storage or exposure to air leads to the auto-oxidation of these carbons, forming highly unstable and explosive hydroperoxides[1].
-
The Pentan-2-ol Chain (Environmental Toxicity): The aliphatic alcohol chain significantly increases the molecule's lipophilicity (LogP). High partition coefficients correlate with severe aquatic toxicity and bioaccumulation, strictly prohibiting any form of aqueous drain disposal[2].
Table 1: Hazard Profiling and Disposal Implications
| Molecular Domain | Primary Hazard | Causality / Mechanism | Disposal Implication |
| Tetrahydronaphthalene Ring | Explosive Peroxide Formation | Radical abstraction at the benzylic position by O₂ forms unstable hydroperoxides. | Mandatory peroxide screening prior to waste consolidation and transport[1]. |
| Pentan-2-ol Side Chain | Combustibility & Aquatic Toxicity | High carbon-to-hydroxyl ratio increases heat of combustion and lipophilicity. | Must be segregated as Non-Halogenated Organic Waste; zero drain disposal[3],[4]. |
| Complete Molecule | Aspiration Hazard | Low viscosity allows rapid entry into the lower respiratory tract if ingested/vomited. | Requires handling in a fume hood with proper PPE during waste transfer[1]. |
Part 2: Operational Waste Segregation & Storage Protocols
Proper segregation prevents dangerous cross-reactions and ensures compliance with EPA guidelines. Because this compound is a peroxide-former, standard "dump and cap" waste procedures are insufficient.
Protocol A: Waste Segregation and Containment
-
Selection of Container: Use a high-density polyethylene (HDPE) or glass waste carboy. Causality: Do not use metal containers, as trace transition metals can catalytically decompose any formed peroxides, leading to rapid gas evolution and potential container rupture.
-
Segregation Category: Classify and label the container strictly as "Non-Halogenated Organic Solvent Waste"[4]. Causality: Ensuring the halogen content of the total waste stream remains below 10% prevents the formation of highly toxic dioxins during downstream incineration.
-
Atmospheric Control (Self-Validation Step): Because of the tetralin moiety's propensity to form peroxides, purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing.
-
Storage Conditions: Store the waste container in a cool, dry, well-ventilated area away from direct UV light and heat sources, which accelerate radical initiation[2].
Part 3: Peroxide Screening and Neutralization Methodology
Before this waste can be safely transported by a licensed contractor or combined with bulk solvent waste, it must be validated as peroxide-free.
Protocol B: Step-by-Step Peroxide Mitigation
-
Sampling: Operating within a certified fume hood, extract a 1 mL aliquot of the waste solution.
-
Screening: Apply a drop of the waste to a Potassium Iodide (KI) starch test strip (or use a quantitative Quantofix peroxide swab).
-
Validation: Observe the color change. A blue/black color indicates the presence of peroxides.
-
If < 20 ppm: The waste is safe for standard non-halogenated transport.
-
If > 20 ppm: The waste must be neutralized immediately.
-
-
Neutralization (If required): Slowly add a freshly prepared 10% w/v aqueous solution of Ferrous Sulfate (FeSO₄) to the waste container while stirring. Causality: The Fe²⁺ ion acts as a reducing agent, converting the dangerous hydroperoxides into stable alcohols while oxidizing itself to Fe³⁺.
-
Re-testing: Repeat Step 2 until the KI-starch test is completely negative. This creates a self-validating safety loop, ensuring no assumptions are made about the chemical state of the waste.
Part 4: Final Destruction via Incineration
The only scientifically and legally acceptable method for the final destruction of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)pentan-2-ol is high-temperature chemical incineration[2].
Protocol C: Logistical Handoff for Incineration
-
Contractor Verification: Ensure your licensed waste disposal contractor utilizes a chemical incinerator equipped with an afterburner and a wet scrubber[2].
-
Causality of the Scrubber: The afterburner ensures the complete thermal destruction of the bulky hydrocarbon framework, preventing the release of volatile organic compounds (VOCs). The wet scrubber is necessary to neutralize any trace acidic gases produced if the waste was inadvertently mixed with minor impurities during lab operations.
Part 5: Emergency Spill Response
In the event of a localized spill during waste transfer, immediate and specific actions are required due to the aquatic toxicity and flammability of the compound.
Protocol D: Spill Decontamination
-
Containment: Immediately isolate the area and remove all sources of ignition. Do not use water jets, as the lipophilic compound will simply float and spread the contamination[2].
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as diatomaceous earth, dry sand, or vermiculite. Causality: Never use combustible materials like sawdust or paper towels for tetralin derivatives; if peroxides are present, the friction of wiping combined with a combustible substrate can cause spontaneous ignition.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a dedicated, labeled solid hazardous waste container for incineration.
Visualization: Disposal Decision Workflow
Workflow for the safe segregation, peroxide screening, and incineration of tetralin waste.
References
1.[1] Safety Data Sheet: Tetrahydronaphthalene - Carl ROTH.1 2.[2] Safety Data Sheet (1,2,3,4-Tetrahydronaphthalene) - Sigma-Aldrich / University of Waterloo. 2 3. 1,2,3,4-TETRAHYDRONAPHTHALENE MSDS - Sdfine. 4.[3] Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.3 5.[4] Guidelines for Segregating and Combining Chemical Wastes into Containers - UPenn EHRS.4
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
